2-Methyl-1-benzofuran-5-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1-benzofuran-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLPUCZWTPHFHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)C=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343520 | |
| Record name | 2-Methyl-1-benzofuran-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6769-56-8 | |
| Record name | 2-Methyl-1-benzofuran-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Methyl 1 Benzofuran 5 Ol and Its Derivatives
Established Synthetic Routes to the Benzofuran (B130515) Core
The construction of the benzofuran ring system is a central theme in the synthesis of numerous biologically active compounds and natural products. Established routes primarily focus on the cyclization of ortho-substituted phenols, which serve as versatile starting materials.
Intramolecular Cyclization Strategies
Intramolecular cyclization represents a powerful and widely employed strategy for synthesizing the benzofuran core. These reactions involve a precursor molecule that already contains the phenol and a side chain, which react internally to form the fused furan (B31954) ring. The choice of catalyst, oxidant, and reaction conditions plays a crucial role in the efficiency and regioselectivity of these transformations.
The oxidative cyclization of o-alkenylphenols, such as o-cinnamyl phenols, is a direct method for forming the benzofuran ring. This approach typically involves a transition metal catalyst and an oxidant. Palladium-catalyzed reactions are common, where a C-H bond on the alkene is activated to facilitate the cyclization. For instance, the use of [PdCl₂(CH₃CN)₂] as a catalyst with benzoquinone as the oxidant allows for a regioselective 5-exo-trig intramolecular oxidative cyclization to yield functionalized 2-benzyl-benzo[b]furans. organic-chemistry.org
Another approach involves the use of hypervalent iodine reagents. Iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes, which are a type of o-alkenylphenol, can produce 2-arylbenzofurans in good to excellent yields. organic-chemistry.orgmdpi.com This method can be performed using catalytic amounts (10 mol%) of (diacetoxyiodo)benzene [PhI(OAc)₂] in the presence of a co-oxidant like m-chloroperbenzoic acid (m-CPBA). organic-chemistry.orgmdpi.com A metal-free alternative uses stoichiometric amounts of (diacetoxyiodo)benzene in acetonitrile to achieve the same transformation. organic-chemistry.org
| Catalyst System | Starting Material | Product Type | Yield | Ref. |
| [PdCl₂(CH₃CN)₂] / Benzoquinone | o-Cinnamyl Phenols | 2-Benzyl-benzo[b]furans | - | organic-chemistry.org |
| PhI(OAc)₂ (10 mol%) / m-CPBA | 2-Hydroxystilbenes | 2-Arylbenzofurans | Good to Excellent | organic-chemistry.orgmdpi.com |
| PhI(OAc)₂ (stoichiometric) | 2-Hydroxystilbenes | 2-Arylbenzofurans | Good | organic-chemistry.org |
The cyclization of o-alkynylphenols is a versatile and extensively studied route to benzofurans. This transformation can be catalyzed by various metals, with gold and indium being particularly effective. Gold(I) catalysts, such as SIPrAuCl, in combination with a co-catalyst like NaBARF, can promote the intramolecular cyclization of o-alkynylphenols to form the benzofuran intermediate. nih.gov This can be part of a tandem reaction, for example, a cyclization/hydroarylation with haloalkynes to produce vinyl benzofurans. nih.gov
A dual photoredox/gold catalysis system has also been developed for the arylative cyclization of o-alkynylphenols with aryldiazonium salts. acs.orgnih.gov This method proceeds at room temperature without the need for a base or other additives and provides good to excellent yields of benzofuran derivatives. acs.orgnih.gov The reaction is initiated by a photocatalyst, such as Ru(bpy)₃₂, and a gold(I) complex like Ph₃PAuCl. acs.org
Indium(III) halides, such as InI₃, are also efficient catalysts for the hydroalkoxylation of o-alkynylphenols, leading to benzofurans in high yields. mdpi.com This reaction proceeds with 5-endo-dig regioselectivity, and the mechanism is believed to involve π-Lewis acid activation of the alkyne by the indium catalyst. mdpi.com
| Catalyst System | Starting Material | Reaction Type | Yield | Ref. |
| Gold(I) (SIPrAuCl) / NaBARF | o-Alkynylphenols | Tandem Cyclization/Hydroarylation | - | nih.gov |
| Ru(bpy)₃₂ / Ph₃PAuCl | o-Alkynylphenols & Aryldiazonium Salts | Dual Photoredox/Gold Catalysis | Good to Excellent | acs.orgnih.gov |
| Indium(III) Halides (e.g., InI₃) | o-Alkynylphenols | Hydroalkoxylation | High | mdpi.com |
The formation of the benzofuran C7a–O bond via intramolecular O-arylation of 1-(2-haloaryl)ketones is another effective synthetic strategy. acs.org This approach has been developed using non-precious transition metal catalysts like iron and copper. acs.org A one-pot process can be employed, starting from 1-aryl- or 1-alkylketones, which first undergo a regioselective iron(III)-catalyzed halogenation of the aryl ring, followed by an iron- or copper-catalyzed O-arylation to form the benzofuran. acs.org While iron(III) can catalyze both steps, copper(I) iodide has been found to be highly effective for the intramolecular O-arylation step, even at parts-per-million (ppm) loadings. acs.org
Palladium-catalyzed Mizoroki–Heck-type intramolecular arylation is another powerful tool for constructing polycyclic systems containing a benzofuran moiety. rsc.org Additionally, nickel-catalyzed intramolecular nucleophilic addition of aryl halides to aryl ketones provides a route to benzofuran derivatives in moderate yields, accommodating a range of substrates with different electronic properties. organic-chemistry.org
| Catalyst System | Starting Material | Reaction Type | Yield | Ref. |
| Iron(III) / Copper(I) | 1-Aryl/Alkylketones | Halogenation / O-Arylation | - | acs.org |
| Pd(PPh₃)₄ / NaOAc | - | Mizoroki–Heck Arylation | Satisfactory | rsc.org |
| Nickel / Zinc powder | Aryl Halides with Ketones | Nucleophilic Addition | Moderate | organic-chemistry.org |
The intramolecular cyclization of hydrazones derived from o-hydroxyaryl ketones or aldehydes offers another pathway to the benzofuran scaffold. A notable example is the copper(I)-catalyzed coupling and cyclization of N-tosylhydrazones, derived from o-hydroxybenzaldehydes, with terminal alkynes. organic-chemistry.orgmdpi.com This reaction tolerates a wide range of functional groups on both the aryl and alkyne components. organic-chemistry.orgmdpi.com In some cases, reactions involving hydrazones can lead to the formation of other heterocyclic systems, such as indazoles, depending on the reaction conditions and the structure of the starting material. researchgate.net For example, the cyclization of 2-methoxy-6-(p-nitrobenzyloxy) acetophenone hydrazone can yield both a benzofuran and an indazole product. researchgate.net
| Catalyst/Reagent | Starting Material | Product Type | Ref. |
| CuBr (ligand-free) | N-Tosylhydrazones and Terminal Alkynes | Benzofurans | organic-chemistry.orgmdpi.com |
| CuCl | Salicylaldehyde p-tosylhydrazones and Calcium Carbide | Methyl-substituted Benzofurans | organic-chemistry.org |
| Polyphosphoric Acid (PPA) | Acetophenone Hydrazones | Indazoles/Benzofurans | researchgate.net |
Ring-closing metathesis (RCM) has emerged as a powerful strategy for the synthesis of various heterocyclic compounds, including benzofurans. researchgate.netacs.org A specific application for benzofuran synthesis involves an isomerization-ring-closing metathesis sequence. organic-chemistry.org This method starts with substituted 1-allyl-2-allyloxybenzenes, which undergo a ruthenium-catalyzed C- and O-allyl isomerization. organic-chemistry.orgorganic-chemistry.org The resulting intermediate then undergoes ring-closing metathesis to form the substituted benzofuran. organic-chemistry.orgorganic-chemistry.org This approach is versatile and can tolerate a variety of substituents, including electron-withdrawing groups, with some reactions achieving yields up to 100%. organic-chemistry.org The catalysts typically used for RCM are robust, commercially available Grubbs first and second-generation catalysts. researchgate.net
| Catalyst | Starting Material | Key Steps | Yield | Ref. |
| Ruthenium-based (e.g., Grubbs catalysts) | 1-Allyl-2-allyloxybenzenes | Isomerization, Ring-Closing Metathesis | Up to 100% | organic-chemistry.orgorganic-chemistry.org |
Cascade Reactions and Annulation Strategies
Cascade reactions, also known as tandem or domino reactions, offer an efficient and atom-economical approach to the synthesis of complex molecules like 2-Methyl-1-benzofuran-5-ol from simple precursors in a single operation. These reactions often involve a sequence of intramolecular events that rapidly build molecular complexity. Annulation strategies, which involve the formation of a new ring onto a pre-existing one, are also central to the construction of the benzofuran core.
Friedel-Crafts Alkylation/Oxidative Annulation
A powerful strategy for the synthesis of benzofurans involves an initial Friedel-Crafts alkylation of a phenol followed by an oxidative cyclization. In a notable example, functionalized 2-benzyl benzofurans have been synthesized through a sequential reaction protocol. This process begins with the Friedel-Crafts alkylation of phenols with cinnamyl alcohols, catalyzed by Re₂O₇. The resulting o-cinnamyl phenols are then subjected to a Pd(II)-catalyzed oxidative annulation to furnish the benzofuran ring in good yields. nih.gov This two-step, one-pot procedure highlights the efficiency of combining classical organic reactions with modern catalytic methods.
Another approach utilizes iron(III) chloride (FeCl₃) which acts as both a Lewis acid to mediate the Friedel-Crafts alkylation and as an oxidant to facilitate the subsequent annulation. This methodology has been successfully employed for the synthesis of various benzofurans. researchgate.net
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Yield |
| Phenol | Cinnamyl alcohol | Re₂O₇, PdCl₂(C₂H₄)₂ | 2-Benzyl benzofuran derivative | Good |
| Anisole | Glyoxal monohydrate | FeCl₃ | Benzofuran derivative | Moderate to Good researchgate.net |
Michael Addition/Cyclization Protocols
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation and has been effectively utilized in the synthesis of 5-hydroxybenzofurans. A prominent example involves the reaction of benzoquinones with β-dicarbonyl compounds. This method proceeds via an initial Michael addition of the enolate of the β-dicarbonyl compound to the benzoquinone, followed by an intramolecular cyclization and subsequent dehydration to afford the benzofuran scaffold.
In a specific application, the synthesis of ethyl 5-hydroxy-2-methylbenzofuran-3-carboxylate was achieved in high yield through the reaction of hydroquinone with ethyl acetoacetate in the presence of an oxidant and a catalyst. This tandem oxidative coupling and cyclization provides a direct route to functionalized 5-hydroxybenzofurans.
An efficient cascade cyclization has also been developed for the synthesis of aminobenzofuran derivatives utilizing ortho-hydroxy α-aminosulfones as substrates. nih.gov This highlights the versatility of cascade reactions in constructing diverse benzofuran structures.
| Michael Donor | Michael Acceptor | Key Reagents | Product | Yield |
| Ethyl acetoacetate | Hydroquinone | PIDA, ZnI₂ | Ethyl 5-hydroxy-2-methylbenzofuran-3-carboxylate | 88% |
| ortho-Hydroxy α-aminosulfone | 2-Bromo-1,3-indandione | DMAP | Aminobenzofuran spiroindanone derivative | >95% nih.gov |
Heteroannulation of Benzoquinones
The heteroannulation of benzoquinones represents a direct and efficient pathway to the benzofuran core, particularly for the synthesis of 5-hydroxybenzofuran derivatives. The Nenitzescu reaction, a classic example of this strategy, involves the condensation of a benzoquinone with a β-aminocrotonic ester to form 5-hydroxyindole derivatives. wikipedia.org However, under certain conditions, this reaction can also yield 5-hydroxybenzofurans as the major product. mdpi.com
A notable one-pot synthesis of 3-acetyl-5-hydroxy-2-methylbenzofuran was achieved in quantitative yield by adapting the Nenitzescu reaction. This approach underscores the potential of this reaction for the exclusive formation of the desired benzofuran derivative. The reaction mechanism involves a Michael addition of the enamine to the benzoquinone, followed by a cyclization and elimination sequence. wikipedia.org The reaction is often carried out in polar solvents and can be influenced by the presence of Lewis acids. wikipedia.org
| Benzoquinone | Enamine/Enolate | Catalyst/Solvent | Product | Yield |
| 1,4-Benzoquinone | Ethyl 3-aminocrotonate | Acetic Acid/Toluene (B28343) | 5-Hydroxyindole/Benzofuran derivative | Varies |
| 1,4-Benzoquinone | Acetylacetone | Not specified | 3-Acetyl-5-hydroxy-2-methylbenzofuran | Quantitative |
Acid-Catalyzed Cascade Syntheses
Acid catalysis plays a crucial role in promoting cascade reactions that lead to the formation of the benzofuran ring. These reactions often proceed through the generation of reactive intermediates that undergo sequential bond-forming events. One such strategy involves the acid-catalyzed cyclization of acetals. For instance, benzofuran cores have been synthesized via a polyphosphoric acid (PPA) catalyzed cyclization of an appropriate acetal precursor. wuxiapptec.com The mechanism involves protonation of the acetal, followed by elimination of an alcohol to form an oxonium ion. Subsequent intramolecular nucleophilic attack by the aromatic ring and a second elimination event furnishes the benzofuran product. wuxiapptec.com
Another elegant acid-catalyzed cascade involves the reaction of β-pyrones with phenols. This sequence includes a transacetalization, a Fries-type O→C rearrangement, a Michael addition, and a ring-opening aromatization to afford 2-benzofuranyl-3-hydroxyacetones.
| Starting Material | Acid Catalyst | Key Steps | Product |
| Acetal of a phenolic precursor | Polyphosphoric Acid (PPA) | Oxonium ion formation, intramolecular cyclization, elimination | Benzofuran derivative wuxiapptec.com |
| 6-Acetoxy-β-pyrone and Phenol | Not specified | Transacetalisation, Fries-rearrangement, Michael addition, Aromatisation | 2-Benzofuranyl-3-hydroxyacetone |
Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer a highly efficient and convergent approach to complex molecules. nih.gov These reactions are characterized by their high atom economy, operational simplicity, and the ability to rapidly generate molecular diversity.
While specific MCRs leading directly to this compound are not extensively documented, the principles of MCRs have been applied to the synthesis of various substituted benzofurans. For instance, a one-pot, five-component reaction has been developed for the synthesis of tetrazole-benzofuran hybrids. This process involves a Ugi-azide multicomponent reaction coupled with a palladium/copper-catalyzed intramolecular cyclization, resulting in the formation of six new bonds in a single operation.
Another example is a microwave-assisted multicomponent protocol for the synthesis of benzofuran-2-carboxamides from anilines, α-chloroacetyl chloride, and 2'-hydroxyacetophenones. This demonstrates the potential of MCRs to rapidly assemble functionalized benzofuran systems.
Catalytic Strategies in Benzofuran Synthesis
Catalysis is a fundamental pillar in the modern synthesis of benzofurans, offering milder reaction conditions, higher efficiencies, and greater selectivity compared to classical methods. A wide range of transition metals, including palladium, copper, rhodium, and nickel, have been employed to catalyze various bond-forming reactions crucial for the construction of the benzofuran nucleus. nih.govacs.org
Palladium-based catalysts are particularly versatile, facilitating reactions such as Sonogashira coupling of o-iodophenols with terminal alkynes followed by intramolecular cyclization. nih.gov Copper catalysts are also widely used, often in conjunction with palladium, for similar transformations. nih.gov Rhodium catalysts have shown efficacy in the multicomponent synthesis of optically active benzofuran derivatives. acs.org Nickel catalysts have been utilized to promote nucleophilic addition reactions within a molecule to furnish benzofurans in noteworthy yields. nih.gov
Lewis acids, such as boron trifluoride diethyl etherate, and Brønsted acids have also been employed to catalyze domino reactions and cyclizations leading to the benzofuran core. nih.gov The choice of catalyst is critical and can significantly influence the reaction pathway, yield, and selectivity of the desired benzofuran product.
| Catalyst Type | Key Reaction | Starting Materials | Product |
| Palladium/Copper | Sonogashira coupling/cyclization | o-Iodophenol, Terminal alkyne | 2-Substituted benzofuran nih.gov |
| Rhodium | Multicomponent synthesis | Aryl boronic acid, Propargyl alcohol | Chemodivergent benzofuran skeletons acs.org |
| Nickel | Intramolecular nucleophilic addition | Suitably functionalized precursor | Benzofuran derivative nih.gov |
| Lewis Acid (BF₃·OEt₂) | Domino reaction | 2,4-Diyn-1-ol, Dicarbonyl compound | Benzofuran derivative nih.gov |
| Brønsted Acid | Cyclization/Annulation | Benzoquinone, Enolizable ketone | 5-Hydroxybenzofuran derivative nih.gov |
Palladium-Catalyzed Reactions
Palladium catalysis is a powerful and widely used tool for the synthesis of benzofuran derivatives. acs.orgnih.gov These reactions often proceed through mechanisms such as Sonogashira coupling followed by cyclization, C-H activation, and oxidative annulation, providing high efficiency and functional group tolerance. rsc.org
One common strategy involves the tandem Sonogashira coupling of ortho-halophenols with terminal alkynes, followed by intramolecular cyclization. For example, the coupling of 5-iodovanillin with 2-methyl-3-butyn-2-ol, using a palladium(II) acetate and copper(I) iodide catalyst system, provides a pathway to functionalized benzofuran-5-ol (B79771) analogues. Another approach is the palladium-catalyzed reaction of 2-hydroxystyrenes with iodobenzenes via a C–H activation/oxidation tandem reaction. rsc.org
Luo et al. developed a method for synthesizing benzoyl-substituted benzofurans by reacting aryl boronic acids with 2-(2-formylphenoxy)acetonitriles using palladium acetate as a catalyst. nih.gov Qi et al. reported a ligand-free synthesis of benzofuran derivatives by treating 2-(phenylethynyl)phenol with N-(2-iodophenyl)-N-methylmethacrylamides using a palladium-tetrakis(triphenylphosphine) catalyst. nih.gov Furthermore, palladium catalysts can facilitate the intramolecular migratory cycloisomerization of substrates like 3-phenoxy acrylic acid esters to yield 2,3-disubstituted benzofurans.
A versatile palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with various nucleophiles has also been developed. The choice of the catalytic system is crucial; for instance, nitrogen-based nucleophiles react well with a Pd2(dba)3/dppf system, while sulfur, oxygen, and carbon nucleophiles are more efficiently coupled using [Pd(η3-C3H5)Cl]2/XPhos. nih.govunicatt.it This method allows for the regioselective synthesis of 2-substituted benzo[b]furans in high yields. unicatt.it
Table 1: Examples of Palladium-Catalyzed Synthesis of Benzofuran Derivatives
| Starting Materials | Catalyst System | Conditions | Product Type | Yield |
|---|---|---|---|---|
| o-Iodophenol, Terminal Alkyne | Pd(OAc)₂, CuI | Piperidine, DMF, 60°C | 2-Substituted Benzofuran | Good |
| Phenol, Alkenylcarboxylic Acid | Palladium Catalyst | Oxidative Conditions | 2,3-Disubstituted Benzofuran | N/A |
| 2-Hydroxystyrene, Iodobenzene | Palladium Catalyst | C–H Activation/Oxidation | 2-Arylbenzofuran | N/A |
| Aryl boronic acid, 2-(2-formylphenoxy) acetonitrile | Pd(OAc)₂, bpy | Toluene, 90°C | Benzoyl-substituted benzofuran | High |
| 2-(phenylethynyl)phenol, N-(2-iodophenyl)-N-methylmethacrylamides | Pd(PPh₃)₄, LiOtBu | Acetonitrile | Aryl furanylated alkenes | N/A |
| Benzofuran-2-ylmethyl acetates, Amines | Pd₂(dba)₃, dppf, K₂CO₃ | MeCN, 120°C | 2-Aminomethylindoles | 75-94% nih.gov |
| Benzofuran-2-ylmethyl acetates, Sodium sulfinates | [Pd(η³-C₃H₅)Cl]₂, XPhos, K₂CO₃ | MeCN/THF, 120°C | 2-((Arylsulfonyl)methyl)benzofuran | N/A |
Copper-Catalyzed Reactions
Copper catalysis offers a cost-effective and efficient alternative for the synthesis of the benzofuran scaffold. These methods often take advantage of copper's ability to mediate both C-C and C-O bond-forming reactions. A prevalent approach is the copper-catalyzed coupling of ortho-iodophenols with terminal alkynes, followed by intramolecular cyclization, which can be performed in a one-pot fashion.
Abtahi and Tavakol reported a green, one-pot synthesis reacting o-hydroxy aldehydes, amines, and alkynes in the presence of copper iodide as a catalyst, using a deep eutectic solvent. acs.org In 2021, Ma and colleagues developed a one-pot strategy treating substituted amines, salicylaldehydes, and calcium carbide with copper bromide to afford amino-substituted benzofurans in high yields. nih.gov Another copper-catalyzed methodology involves the reaction of substituted salicylaldehyde-derived Schiff bases with substituted alkenes using copper chloride as a catalyst to yield trifluoroethyl-substituted benzofuran derivatives. nih.gov
Reddy and his group utilized a combined palladium and copper catalytic system for the Sonogashira coupling of terminal alkynes and iodophenols, followed by intramolecular cyclization. In this system, copper iodide acts as a cocatalyst with the (PPh₃)PdCl₂ catalyst. nih.gov
Table 2: Examples of Copper-Catalyzed Synthesis of Benzofuran Derivatives
| Starting Materials | Catalyst System | Conditions | Product Type | Yield |
|---|---|---|---|---|
| o-hydroxy aldehydes, amines, alkynes | CuI | Choline (B1196258) chloride-ethylene glycol | Substituted benzofurans | N/A |
| Substituted amines, salicylaldehydes, calcium carbide | CuBr, Na₂CO₃ | Water, DMSO | Amino-substituted benzofurans | High nih.gov |
| Salicylaldehyde-derived Schiff bases, substituted alkenes | CuCl, DBU | DMF | Trifluoroethyl-substituted benzofurans | 45–93% nih.gov |
Nickel-Catalyzed Reactions
Nickel catalysis has emerged as a valuable method for the synthesis of benzofuran derivatives, often providing activation energy for intramolecular nucleophilic addition reactions. nih.govacs.org In 2021, Zhu reported a nickel-catalyzed synthesis of benzofuran derivatives where Ni(OTf)₂ was used as the catalyst with 1,10-phenanthroline as the ligand in acetonitrile, leading to high yields of the products. nih.govacs.org This method is effective for substrates bearing both electron-donating and electron-withdrawing groups. thieme.de
Additionally, nickel-NHC (N-heterocyclic carbene) complexes have been shown to be effective catalysts for cross-coupling reactions. For instance, NiCl₂(PPh₃)(IPr) catalyzes the cross-coupling of 2-methylsulfanylbenzofurans with alkyl Grignard reagents. organic-chemistry.orgkyoto-u.ac.jp This approach is particularly useful for synthesizing protein tyrosine phosphatase (PTP) 1B inhibitors. organic-chemistry.orgkyoto-u.ac.jp The use of a bulky NHC ligand overcomes the limitations of traditional nickel-phosphine catalysts, which are often poisoned by sulfur compounds. organic-chemistry.org
Table 3: Examples of Nickel-Catalyzed Synthesis of Benzofuran Derivatives
| Starting Materials | Catalyst System | Conditions | Product Type | Yield |
|---|---|---|---|---|
| Aryl halides and aryl ketones (intramolecular) | Ni(OTf)₂, 1,10-phenanthroline | Acetonitrile | 3-Aryl benzofurans | Moderate to good nih.govthieme.de |
Ruthenium-Catalyzed Reactions
Ruthenium-catalyzed reactions provide another avenue for the synthesis of benzofuran derivatives. A versatile ruthenium(II) complex, [{RuCl₂(p-cymene)}₂], has been used for the site-selective C-H oxygenation of weakly-coordinating aldehydes to prepare salicylaldehydes, which are precursors for benzofurans. nih.gov
More directly, ruthenium nanoparticles immobilized on a Lewis-acid-functionalized supported ionic liquid phase (Ru@SILP-LA) have been shown to be effective catalysts for the selective hydrogenation of benzofuran derivatives to dihydrobenzofurans. rwth-aachen.de This catalytic system, where metal and acid sites are in close proximity, allows for the hydrogenation of the furan ring while preserving the aromaticity of the benzene (B151609) ring. rwth-aachen.de
Table 4: Example of Ruthenium-Catalyzed Synthesis of Benzofuran Derivatives
| Starting Materials | Catalyst System | Reaction Type | Product Type |
|---|
Gold-Catalyzed Cycloisomerization
Gold catalysis, particularly through cycloisomerization reactions, has become a powerful method for constructing the benzofuran core. morressier.com In 2022, Li et al. described a gold-promoted synthesis of benzofurans by treating alkynyl esters and quinols with a JohnPhosAuCl/AgNTf₂ catalyst. nih.gov
Gold(I)-NHC complexes can catalyze the migratory cyclization of 2-alkynylaryl benzyl ethers. This reaction proceeds smoothly at room temperature with very small amounts of the catalyst and tolerates substrates with various functional groups. morressier.com Gold catalysts are also effective in the cycloisomerization of α-yne-furans, leading to a variety of cyclic α,β-unsaturated aldehyde or ketone derivatives. nih.gov Furthermore, a gold(III)-catalyzed propargylic substitution reaction followed by cycloisomerization of N-tosylpropargyl amines with 1,3-dicarbonyl compounds yields poly-substituted furans. mdpi.com
Mechanistic studies have shown that both Au(I) and Au(III) catalysts can activate the distal double bond of allenes to produce cyclic zwitterionic intermediates that undergo 1,2-migrations to form furans. nih.gov
Table 5: Examples of Gold-Catalyzed Synthesis of Benzofuran Derivatives
| Starting Materials | Catalyst System | Reaction Type | Product Type | Yield |
|---|---|---|---|---|
| Alkynyl esters, Quinols | JohnPhosAuCl/AgNTf₂, Ph₂SiF₂ | Catalysis | Benzofuran nucleus | Moderate to good nih.gov |
| 2-Alkynylaryl benzyl ethers | Gold(I)-IPr hydroxide tetrafluoroborate dimer | Migratory Cyclization | Benzofurans | N/A |
Organocatalysis and Metal-Free Methods
In a move towards more sustainable synthetic methods, organocatalysis and metal-free reactions have been developed for the synthesis of benzofuran derivatives. nih.gov A transition-metal-free, base-catalyzed intramolecular cyclization of 2-ynylphenols using cesium carbonate (Cs₂CO₃) provides a facile route to 2-substituted benzo[b]furans in good to excellent yields under mild conditions. rsc.org
N-Heterocyclic carbenes (NHCs) have been utilized as organocatalysts in the asymmetric synthesis of 2,2-disubstituted benzofuran-3(2H)-ones. This approach involves an intramolecular Stetter reaction and can produce chiral products with high enantioselectivity. mdpi.com
Table 6: Examples of Organocatalysis and Metal-Free Synthesis of Benzofuran Derivatives
| Starting Materials | Catalyst/Reagent | Reaction Type | Product Type | Yield |
|---|---|---|---|---|
| 2-Ynylphenols | Cs₂CO₃ | Intramolecular Cyclization | 2-Substituted benzo[b]furans | Good to excellent rsc.org |
Lewis Acid and Brønsted Acid Catalysis
Lewis and Brønsted acids are effective catalysts for the synthesis of benzofuran derivatives through various reaction cascades. acs.org The Lewis acid-catalyzed domino 1,2-addition/1,4-addition/elimination between (Z)-3-hexene-2,5-dione and 1,3-dicarbonyls yields 3-methyl-6,7-dihydrobenzofuran-4(5H)-ones. nih.govrsc.org Scandium triflate (Sc(OTf)₃) has been used to mediate the [4+1] cycloaddition of in situ generated ortho-quinone methides with isocyanides to produce 2-aminobenzofurans. nih.gov
Brønsted acids, such as triflic acid, can mediate the reaction of substituted quinone imine ketals with dicarbonyl compounds to achieve substituted benzofuran cores in high yields. acs.org Acetic acid has been shown to catalyze the formation of benzofuran derivatives by treating benzoquinones with other reactants, proceeding through protonation, ring-opening, and subsequent cyclization. nih.gov Furthermore, a Brønsted acid-mediated cascade reaction has been developed for the construction of 3-(2-bromoethyl)benzofurans. nih.gov
Table 7: Examples of Lewis and Brønsted Acid-Catalyzed Synthesis of Benzofuran Derivatives
| Starting Materials | Catalyst | Reaction Type | Product Type | Yield |
|---|---|---|---|---|
| (Z)-3-Hexene-2,5-dione, 1,3-Dicarbonyls | Lewis Acid | Domino 1,2-addition/1,4-addition/elimination | 3-Methyl-6,7-dihydrobenzofuran-4(5H)-ones | Up to 82% nih.govrsc.org |
| o-Hydroxybenzhydryl alcohol, Isocyanides | Sc(OTf)₃ | [4+1] Cycloaddition | 2-Aminobenzofurans | Up to 93% nih.gov |
| Substituted quinone imine ketals, dicarbonyl compounds | Triflic acid | Cascade Reaction | Substituted benzofuran cores | High acs.org |
Nanocatalyst Applications
The application of nanocatalysts in organic synthesis has gained significant traction due to their high surface-to-volume ratio, enhanced catalytic activity, selectivity, and potential for recyclability. researchgate.net In the context of benzofuran synthesis, including derivatives of this compound, nanocatalysts offer greener and more efficient alternatives to conventional methods.
Research has demonstrated the use of various nanocatalysts in the formation of the benzofuran ring system. For instance, palladium nanoparticles have been successfully employed for the one-pot synthesis of benzofuran derivatives through Sonogashira cross-coupling reactions conducted under ambient conditions. organic-chemistry.org Another notable example is the use of ZnO-nanorods as a catalyst in the isocyanide-based multicomponent reaction of euparin, aldehydes, and isocyanides to produce benzofuran derivatives in excellent yields under solvent-free conditions at room temperature. tandfonline.comnih.gov This approach aligns with the principles of green chemistry by providing an environmentally benign reaction medium. tandfonline.comnih.gov
The key advantages of using nanocatalysts in the synthesis of bioactive heterocycles like benzofurans include high yields, selectivity, product purity, and shorter reaction times under environmentally friendly conditions. researchgate.net While direct studies on the application of nanocatalysts for the synthesis of this compound are not extensively detailed, the principles and methodologies applied to other benzofuran derivatives are highly transferable. For example, a heterogeneous Pd-nanoparticle catalyst has been developed for the intramolecular addition of phenols to alkynes, a key step in benzofuran synthesis. nih.gov
The following table summarizes representative nanocatalyst applications in benzofuran synthesis:
| Catalyst | Reaction Type | Key Advantages |
| Palladium Nanoparticles | Sonogashira cross-coupling | Ambient conditions, one-pot synthesis organic-chemistry.org |
| ZnO-Nanorods | Isocyanide-based multicomponent reaction | Excellent yields, solvent-free, room temperature tandfonline.comnih.gov |
| Heterogeneous Pd-Nanoparticle | Intramolecular addition of phenols to alkynes | High activity, potential for continuous flow systems nih.gov |
| Nano TiO2/SO42− | Cyclization reactions | Environmentally benign, excellent yields nih.gov |
| Copper Nanocatalyst (grafted on mesoporous polymer) | N-arylation reactions | Use of water as a green solvent, good to excellent yields nih.gov |
Advanced Synthetic Methodologies
Green chemistry principles are increasingly being integrated into the synthesis of benzofuran derivatives to minimize environmental impact and enhance sustainability. tandfonline.com These principles focus on the use of environmentally benign solvents, catalysts, and reaction conditions. tandfonline.com Microwave-assisted synthesis is one such green approach that can significantly reduce reaction times in the preparation of benzofuran derivatives. researchgate.net
The use of water as a solvent in organic reactions is a cornerstone of green chemistry. For instance, a copper-nanocatalyst has been effectively used for N-arylation reactions of imidazoles with aryl halides in water, a principle that can be extended to the synthesis of nitrogen-containing benzofuran derivatives. nih.gov Furthermore, solvent-free conditions, as seen in the ZnO-nanorod catalyzed synthesis of benzofurans, represent an ideal green synthetic route. tandfonline.comnih.gov
Catalysis plays a pivotal role in green chemistry. The development of reusable heterogeneous catalysts, such as palladium nanoparticles, not only simplifies product purification but also reduces waste. organic-chemistry.org Metal-free synthesis is another important aspect. For example, a convenient metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans can be mediated by hypervalent iodine reagents. organic-chemistry.org
The following table outlines some green chemistry approaches applicable to benzofuran synthesis:
| Green Chemistry Principle | Application in Benzofuran Synthesis |
| Use of Greener Solvents | N-arylation reactions in water using a copper nanocatalyst nih.gov |
| Solvent-Free Reactions | ZnO-nanorod catalyzed multicomponent synthesis of benzofurans tandfonline.comnih.gov |
| Energy Efficiency | Microwave-assisted synthesis to reduce reaction times researchgate.net |
| Use of Recyclable Catalysts | Palladium nanoparticles for Sonogashira cross-coupling organic-chemistry.org |
| Metal-Free Synthesis | Hypervalent iodine-mediated cyclization of ortho-hydroxystilbenes organic-chemistry.org |
Continuous flow chemistry offers numerous advantages over traditional batch processing for the synthesis of benzofurans, including enhanced safety, improved scalability, and precise control over reaction parameters. thieme-connect.comtue.nl This technology allows for multistep syntheses to be performed in an integrated and continuous manner, which is particularly beneficial for the production of active pharmaceutical ingredients. thieme-connect.com
A practical flow chemical synthesis of benzofurans has been reported starting from nitroalkanes and O-acetyl salicylaldehydes. thieme-connect.comresearchgate.net This protocol involves a two-step sequence of a base-promoted nitroaldol condensation followed by a Nef reaction, all performed in a telescoped manner without the need for purification of intermediates. thieme-connect.com The adoption of flow chemistry has been shown to be advantageous for various reaction types, including those that are difficult to control in batch, such as gas-liquid reactions and photochemical transformations. tue.nl
The integration of technologies like microwave assistance with continuous flow systems (MACOS) has been utilized in key steps of complex molecule synthesis, such as the Heck reaction. mdpi.com While specific applications to this compound are not detailed, the modular nature of flow chemistry allows for the adaptation of known batch reactions into a continuous process. mit.edu
Key features of continuous flow synthesis for benzofurans are summarized below:
| Feature | Advantage | Example Application |
| Precise Control | Control over temperature, pressure, and residence time thieme-connect.com | Optimization of reaction conditions for higher yields. |
| Enhanced Safety | Small reaction volumes minimize risks with hazardous reagents tue.nl | Use of reactive intermediates in a controlled manner. |
| Scalability | Straightforward scaling from lab to production tue.nl | Production of larger quantities of benzofuran derivatives. |
| Telescoped Reactions | Multi-step synthesis without intermediate isolation thieme-connect.com | Synthesis from nitroalkanes and O-acetyl salicylaldehydes thieme-connect.com |
The synthesis of chiral benzofuran motifs is of significant interest due to the stereospecific bioactivity of many pharmaceutical compounds. mdpi.com Asymmetric synthesis aims to produce enantiomerically pure or enriched products from achiral starting materials. mdpi.com While this compound itself is achiral, its derivatives can possess stereogenic centers, making asymmetric synthesis a crucial tool.
An efficient strategy for the asymmetric synthesis of a hexahydrodibenzofuran core structure with a quaternary stereogenic center has been developed. nih.gov This method employs a chiral reduction using Corey's (S)-Me-CBS-oxazaborolidine reagent, followed by a Mitsunobu reaction and a Pd-mediated intramolecular Heck reaction. nih.gov This highlights the use of chiral reagents and catalysts to induce stereoselectivity.
Organocatalysis is another powerful tool for asymmetric synthesis. For example, a highly enantioselective [3 + 2] annulation protocol using a quinine-derived urea catalyst has been developed to create complex spiro[benzofuran-pyrrolidine]indolinedione architectures. rsc.org This method provides excellent yields and high stereocontrol. rsc.org Transition-metal-catalyzed asymmetric hydrogenation is another robust method for producing chiral N-heterocycles and can be applied to the synthesis of chiral morpholine derivatives, a strategy that could be adapted for certain benzofuran analogues. nih.gov
The table below presents examples of asymmetric synthesis strategies for chiral benzofuran-related structures:
| Method | Catalyst/Reagent | Target Motif | Stereoselectivity |
| Chiral Reduction/Heck Reaction | (S)-Me-CBS-oxazaborolidine, Pd-catalyst | Hexahydrodibenzofuran core nih.gov | High enantioselectivity |
| [3 + 2] Annulation | Quinine-derived urea | Spiro[benzofuran-pyrrolidine]indolinedione rsc.org | up to >20:1 dr, up to 99:1 er rsc.org |
| Aza-Prins Reaction | Bi(OTf)3 | (1R,5S)-2-Methyl-6,7-benzomorphan csic.es | 88/12 mixture of diastereoisomers csic.es |
Diversity-oriented synthesis (DOS) is a strategy aimed at the rapid generation of a wide range of structurally diverse small molecules for high-throughput screening and drug discovery. acs.org This approach is highly valuable for exploring the chemical space around the benzofuran scaffold to identify new bioactive compounds. acs.org
Efficient synthetic protocols have been developed for the preparation of libraries based on 3-carboxy 2-aryl benzofuran and 3-carboxy 2-aryl trans-2,3-dihydrobenzofuran scaffolds. acs.orgdiva-portal.org These methods utilize commercially available starting materials and allow for significant variation in structural features and physicochemical properties. acs.orgdiva-portal.org
One-pot syntheses are particularly well-suited for DOS. A one-pot synthesis of diverse benzofurans has been achieved through a sequential Ugi four-component reaction, intramolecular Diels-Alder reaction, and oxidative aromatization. acs.org This approach efficiently constructs complex benzofuran structures from simple, readily available starting materials. acs.org Another example involves the reaction of aurone-derived α,β-unsaturated imines with activated terminal alkynes, which can be controlled to produce different classes of benzofuro[3,2-b]pyridines by switching the nucleophile. rsc.org
The following table summarizes different approaches to the diversity-oriented synthesis of benzofuran derivatives:
| Synthetic Strategy | Key Reactions | Scope of Diversity |
| Library Synthesis | Suzuki/Heck coupling, amidation | Variation of substituents on the benzofuran and dihydrobenzofuran core acs.orgdiva-portal.org |
| One-Pot Sequential Reactions | Ugi-4CR, Diels-Alder, Aromatization | Construction of diverse and complex benzofuran and indole scaffolds acs.org |
| Switchable Annulation | Nucleophilic addition, cyclization | Divergent synthesis of benzofuro[3,2-b]pyridine derivatives rsc.org |
| Divergent Pathway via Sequential Catalysis | Michael addition, divergent annulations | Skeletally different benzofuran fused azocine derivatives and spiro-cyclopentanone benzofurans rsc.org |
Synthesis of Specific this compound Analogues and Functionalizations
The synthesis of analogues of this compound often involves modifications at various positions of the benzofuran core to modulate biological activity. The hydroxyl group at the 5-position is a key site for functionalization.
One common approach to synthesizing benzofuran-5-ol derivatives is through the cyclization of appropriately substituted phenols. For example, 4-methoxyphenol can react with styrene derivatives in the presence of an oxidant like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) to form the benzofuran ring. Subsequent demethylation would yield the desired 5-hydroxy functionality.
Functionalization can also be achieved on a pre-formed benzofuran ring. For instance, 3-acyl-5-hydroxybenzofuran derivatives have been synthesized and shown to possess anti-proliferative activity. The introduction of substituents at the 2- and 3-positions is also a common strategy. The introduction of a methyl group at the 2-position, as in the target compound, is often achieved by using a propanone-derived synthon in the cyclization step.
The following table provides examples of synthetic routes to functionalized benzofuran-5-ol analogues:
| Analogue Type | Synthetic Approach | Starting Materials | Key Reagents/Conditions |
| 2-Arylbenzofuran-5-ols | Palladium-catalyzed Sonogashira coupling and cyclization | 4-Iodophenol derivatives, terminal alkynes | Pd(PPh3)2Cl2, CuI, base acs.org |
| 3-Acyl-5-hydroxybenzofurans | Microwave-assisted synthesis | Substituted 5-hydroxybenzofurans | Acylating agents, microwave irradiation |
| 2,3-Disubstituted benzofurans | Sonogashira coupling followed by electrophilic cyclization | o-Iodoanisoles, terminal alkynes | Pd catalyst, electrophile (e.g., I2) organic-chemistry.org |
Strategies for Hydroxyl Group Introduction and Modification
The hydroxyl group at the 5-position of the 2-methyl-1-benzofuran scaffold is a key functional handle that allows for a variety of modifications to produce a diverse range of derivatives. The introduction of this group is typically achieved during the synthesis of the benzofuran core, often starting from a substituted hydroquinone or a related phenolic precursor.
Once the this compound core is established, the phenolic hydroxyl group can be readily modified through several standard organic reactions. These modifications are crucial for altering the physicochemical properties of the molecule, such as solubility, lipophilicity, and metabolic stability, which in turn can influence its biological activity.
O-Alkylation: The hydroxyl group can be converted to an ether linkage through Williamson ether synthesis. This reaction involves the deprotonation of the phenol with a suitable base, such as sodium hydride or potassium carbonate, to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This straightforward method allows for the introduction of a wide array of alkyl and substituted alkyl groups.
O-Acylation: Ester derivatives of this compound can be prepared by O-acylation. This is typically achieved by reacting the phenol with an acyl chloride or an acid anhydride in the presence of a base, such as pyridine or triethylamine. This reaction is generally high-yielding and provides access to a variety of ester derivatives with different acyl chains.
| Reaction Type | Reagents and Conditions | Product Class |
| O-Alkylation | Alkyl halide, Base (e.g., K2CO3, NaH), Solvent (e.g., Acetone, DMF) | Ethers |
| O-Acylation | Acyl chloride or Acid anhydride, Base (e.g., Pyridine, Et3N), Solvent (e.g., CH2Cl2, THF) | Esters |
Functionalization at C-2 and C-3 Positions
The furan ring of the benzofuran system is amenable to functionalization at both the C-2 and C-3 positions. The reactivity at these positions is influenced by the electron-donating nature of the oxygen atom and the substituents on the benzene ring.
Functionalization of the C-2 Methyl Group: The methyl group at the C-2 position can be a site for various transformations. For instance, it can undergo radical halogenation to introduce a haloalkyl group, which can then be further functionalized. Additionally, condensation reactions with aldehydes and ketones can be envisioned to extend the carbon chain at this position. A study on the hydroxyalkylation/alkylation of 2-methylfuran with butanal using acidic ion-exchange resins has shown successful C-C bond formation, suggesting that similar strategies could be applied to this compound.
Functionalization at the C-3 Position: The C-3 position of the benzofuran ring is often susceptible to electrophilic attack. Research has demonstrated the synthesis of 5-ethyl-2-methyl-3-methylsulfinyl-1-benzofuran through the oxidation of 5-ethyl-2-methyl-3-methylsulfanyl-1-benzofuran with 3-chloroperbenzoic acid. This indicates that sulfur-containing functional groups can be readily introduced and manipulated at the C-3 position.
Furthermore, biomimetic oxidation of 2-methylbenzofuran using hydrogen peroxide and Mn(III) porphyrins as catalysts has been shown to yield products resulting from the initial epoxidation of the furan ring. This suggests a pathway for introducing oxygenated functional groups at the C-2 and C-3 positions.
| Position | Reaction Type | Reagents and Conditions | Resulting Functional Group |
| C-2 Methyl | Hydroxyalkylation/Alkylation | Aldehyde (e.g., Butanal), Acid catalyst | Extended alkyl chain |
| C-3 | Sulfenylation followed by Oxidation | Disulfide, Oxidizing agent (e.g., m-CPBA) | Methylsulfinyl |
| C-2, C-3 | Biomimetic Oxidation | H2O2, Mn(III) porphyrin catalyst | Epoxide and subsequent rearrangement products |
Halogenation and Other Electrophilic Substitutions
The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating effects of the hydroxyl group and the fused furan ring. The directing effects of these groups play a crucial role in determining the position of substitution.
Halogenation: Halogenation of the benzofuran ring can lead to derivatives with enhanced biological activities. A notable example is the synthesis of methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate. In this synthesis, the starting material, methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, is treated with chlorine gas generated in situ from the reaction of potassium permanganate with concentrated hydrochloric acid. This reaction demonstrates the feasibility of introducing chlorine atoms onto the benzene ring. Another related study describes the synthesis of methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate by treating the corresponding acetyl derivative with bromine in chloroform (B151607).
Nitration: The introduction of a nitro group onto the benzofuran scaffold is another important electrophilic substitution. The compound 2-Methyl-3-nitro-1-benzofuran-5-ol has been reported, indicating that nitration can occur on the furan ring, likely at the C-3 position.
| Reaction Type | Reagent(s) | Position of Substitution | Product Example |
| Chlorination | Cl2 (from KMnO4 + HCl) | C-4 of the benzene ring | Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate |
| Bromination | Br2 in CHCl3 | Acetyl group at C-6 | Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate |
| Nitration | Not specified | C-3 of the furan ring | 2-Methyl-3-nitro-1-benzofuran-5-ol |
Theoretical and Computational Investigations of 2 Methyl 1 Benzofuran 5 Ol and Benzofuran Derivatives
Quantum Mechanical Calculations
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of molecules like 2-Methyl-1-benzofuran-5-ol.
The electronic structure of a molecule is fundamental to its chemical reactivity. Frontier Molecular Orbital (FMO) theory simplifies the picture by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction, representing the molecule's nucleophilicity, while the LUMO is the orbital most likely to accept electrons, indicating its electrophilicity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability.
For benzofuran (B130515) derivatives, the distribution of electron density in the HOMO and LUMO is key to understanding their reactivity. In many benzofuran systems, the HOMO is often localized on the benzofuran ring system, particularly on the furan (B31954) ring and the electron-donating substituents. The LUMO, conversely, is typically distributed over the aromatic system, ready to accept electron density.
Table 1: Illustrative Frontier Molecular Orbital Energies for a Benzofuran Derivative (Example)
| Molecular Orbital | Energy (eV) |
| HOMO | -5.8 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 4.6 |
Note: The data in this table is illustrative for a generic benzofuran derivative and not specific to this compound.
The three-dimensional structure of a molecule dictates its physical and biological properties. Conformational analysis involves identifying the most stable arrangement of atoms in a molecule, known as the global minimum energy conformation, as well as other low-energy conformers. For a relatively rigid molecule like this compound, the primary conformational flexibility arises from the rotation of the hydroxyl group and the methyl group.
Quantum mechanical calculations can be used to determine the potential energy surface of the molecule as a function of these rotational degrees of freedom. By calculating the energy of different conformers, the most stable structures and the energy barriers between them can be identified. This information is crucial for understanding how the molecule might bind to a receptor or enzyme active site.
DFT and other quantum chemical methods can accurately predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a compound.
NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. Gauge-Including Atomic Orbital (GIAO) DFT methods are widely used to predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. nih.gov For this compound, these calculations can help assign the signals in the experimental spectrum to specific protons and carbons in the molecule.
Infrared (IR) Spectroscopy: The vibrational frequencies in an IR spectrum correspond to the different modes of vibration of the molecule's chemical bonds. DFT calculations can predict these vibrational frequencies, which can be compared to experimental IR spectra to identify the presence of specific functional groups. For this compound, characteristic vibrations would include the O-H stretch of the hydroxyl group, C-H stretches of the aromatic ring and methyl group, and C-O stretches of the furan ring and hydroxyl group.
Table 2: Predicted vs. Experimental IR Frequencies for a Benzofuran Derivative (Example)
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| O-H Stretch | 3450 | 3400 |
| Aromatic C-H Stretch | 3050 | 3030 |
| C=C Aromatic Stretch | 1610 | 1600 |
| C-O Stretch (Furan) | 1250 | 1240 |
Note: The data in this table is illustrative for a generic benzofuran derivative and not specific to this compound.
Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. For the synthesis of this compound and its derivatives, DFT calculations can be used to model the reaction pathways, identify transition states, and calculate activation energies. nih.govacs.org This allows for a detailed understanding of the reaction kinetics and thermodynamics, which can aid in optimizing reaction conditions to improve yields and selectivity. For example, in metal-catalyzed syntheses of benzofurans, computational studies can help to understand the role of the catalyst and the nature of the intermediates involved in the catalytic cycle. nih.govacs.org
Molecular Modeling and Docking Studies
Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or a nucleic acid.
Molecular docking simulations are instrumental in drug discovery for predicting the binding mode and affinity of a potential drug candidate to its biological target. researchgate.net The benzofuran scaffold is a common motif in many biologically active compounds, and understanding how derivatives like this compound interact with enzymes and receptors is of significant interest.
The docking process involves generating a multitude of possible conformations and orientations of the ligand within the binding site of the target protein. These poses are then scored based on a scoring function that estimates the binding free energy. The interactions that contribute to binding affinity typically include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.
While specific docking studies for this compound are not detailed in the provided search results, studies on other benzofuran derivatives have shown their potential to bind to various biological targets, including enzymes involved in cancer and microbial infections. researchgate.netnih.gov For example, a hypothetical docking study of this compound with an enzyme active site could reveal that the hydroxyl group acts as a hydrogen bond donor or acceptor, while the benzofuran ring engages in hydrophobic or π-stacking interactions with aromatic amino acid residues.
Table 3: Hypothetical Binding Interactions of this compound in an Enzyme Active Site
| Interaction Type | Interacting Residue | Distance (Å) |
| Hydrogen Bond | Serine | 2.1 |
| Hydrogen Bond | Histidine | 2.5 |
| Hydrophobic Interaction | Phenylalanine | 3.8 |
| π-π Stacking | Tyrosine | 4.2 |
Note: This table presents hypothetical data to illustrate the types of interactions that could be identified in a molecular docking study.
Prediction of Binding Affinities
The prediction of binding affinities through computational methods, primarily molecular docking, is a cornerstone in the rational design of novel therapeutic agents based on the benzofuran scaffold. This in-silico technique estimates the binding energy when a ligand interacts with the active site of a target protein, providing a quantitative measure of binding strength. Lower binding energy values typically indicate a more stable and favorable interaction.
For instance, molecular docking studies on a series of ten novel benzofuran derivatives targeting cancer-related proteins revealed binding energies ranging from -6.9 to -10.4 kcal/mol, suggesting strong potential as anticancer agents. jazindia.com Similarly, a study focusing on benzofuran-1,2,3-triazole hybrids as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) identified six compounds with superior predicted binding affinities compared to the reference drug, erlotinib. The top candidate, BENZ-0454, exhibited a dock score of -10.2 kcal/mol, whereas erlotinib scored -7.9 kcal/mol. nih.gov
In another investigation, newly synthesized benzofuran derivatives were evaluated as dual inhibitors of PI3K and VEGFR-2. researchgate.netnih.gov Computational docking was employed to predict their binding affinity and understand their interaction modes within the active sites of these kinases. researchgate.netnih.gov The ability of these computational models to predict how strongly a compound will bind to its target is crucial for prioritizing candidates for synthesis and further biological evaluation.
The predictive power of these methods was also demonstrated in a study of 4-nitrophenyl-functionalized benzofurans binding to bovine serum albumin (BSA). A molecular docking study predicted that the monofuran derivative (BF1) would have a higher affinity for BSA than the difuran derivative (BDF1), a prediction that was subsequently confirmed by experimental fluorescence spectroscopy, which determined dissociation constants (kD) of 28.4 ± 10.1 nM for BF1 and 142.4 ± 64.6 nM for BDF1. nih.gov
Table 1: Predicted Binding Affinities of Selected Benzofuran Derivatives for Various Protein Targets
| Compound/Derivative Class | Protein Target | Predicted Binding Energy/Score | Reference |
|---|---|---|---|
| Novel Benzofuran Derivatives (M5a-M5j) | Anticancer Targets | -6.9 to -10.4 kcal/mol | jazindia.com |
| BENZ-0454 (Benzofuran-1,2,3-triazole hybrid) | EGFR (PDB: 4HJO) | -10.2 kcal/mol | nih.gov |
| BENZ-0143 (Benzofuran-1,2,3-triazole hybrid) | EGFR (PDB: 4HJO) | -10.0 kcal/mol | nih.gov |
| Erlotinib (Reference) | EGFR (PDB: 4HJO) | -7.9 kcal/mol | nih.gov |
| Benzofuranone derivative (16a) | Dopamine D2 Receptor | Moderate to High Affinity | researchgate.net |
| Benzofuranone derivative (16a) | Serotonin 5-HT2A Receptor | Moderate to High Affinity | researchgate.net |
| Monofuran derivative (BF1) | Bovine Serum Albumin (BSA) | High Affinity (kD = 28.4 nM) | nih.gov |
| Difuran derivative (BDF1) | Bovine Serum Albumin (BSA) | Lower Affinity (kD = 142.4 nM) | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For benzofuran derivatives, QSAR models are instrumental in understanding which physicochemical properties and structural features are critical for their pharmacological effects. mdpi.com These models translate molecular structures into numerical descriptors, which are then used to develop predictive equations that can estimate the activity of newly designed, unsynthesized compounds. researchgate.net
Three-dimensional QSAR (3D-QSAR) represents a sophisticated approach that analyzes the correlation between the biological activity of molecules and their 3D structural properties. researchgate.net Among the most widely used 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). researchgate.netresearchgate.net These methods are invaluable for studying benzofuran derivatives, providing detailed insights into the steric, electrostatic, hydrophobic, and hydrogen-bonding fields that govern their interaction with biological targets.
In a study on benzofuran derivatives as potential anticancer agents, CoMFA and CoMSIA models were developed to predict their biological activity. The resulting models showed strong statistical reliability and predictive power. researchgate.net For example, one CoMSIA model yielded a cross-validation coefficient (q²) of 0.801 and a non-cross-validation coefficient (r²) of 0.980, with a predictive ability (r²_test) of 0.846 on an external set of compounds. researchgate.net
The outputs of CoMFA and CoMSIA studies are often visualized as 3D contour maps. These maps highlight regions in space around the aligned molecules where specific properties are predicted to enhance or diminish biological activity.
Steric Fields: Green contours indicate regions where bulky substituents are favorable for activity, while yellow contours show regions where steric hindrance is detrimental.
Electrostatic Fields: Blue contours mark areas where electropositive groups increase activity, whereas red contours indicate that electronegative groups are preferred.
Hydrophobic Fields: Yellow or white contours can show regions where hydrophobic groups are beneficial, while grey or purple contours may indicate areas where hydrophilic groups are preferred.
Hydrogen Bond Fields: Cyan and purple contours often represent favorable positions for hydrogen bond donors and acceptors, respectively.
By interpreting these maps, medicinal chemists can rationally design new benzofuran derivatives with optimized substitutions to improve their potency and selectivity. nih.govnih.gov
Table 2: Statistical Validation of 3D-QSAR Models for Benzofuran and Related Heterocyclic Derivatives
| Model Type | Target/Cell Line | q² (or R²cv) | r² (or R²ncv) | r²_pred (or R²test) | Key Fields Identified | Reference |
|---|---|---|---|---|---|---|
| CoMFA | Antimalarial | 0.50 | 0.97 | 0.72 | Steric, Electrostatic | researchgate.net |
| CoMSIA | Antimalarial | 0.526 | 0.915 | 0.765 | Steric, Electrostatic, H-bond Acceptor | researchgate.net |
| CoMFA | Anticancer | 0.734 | 0.982 | 0.932 | N/A | researchgate.net |
| CoMSIA | Anticancer | 0.801 | 0.980 | 0.846 | N/A | researchgate.net |
| CoMFA | VEGFR-2 (HCT-116) | 0.574 | - | 0.5597 | N/A | nih.gov |
| CoMSIA | VEGFR-2 (HepG2) | 0.711 | - | 0.6198 | N/A | nih.gov |
| CoMFA | VEGFR3 Inhibitors | 0.818 | 0.917 | 0.794 | Steric, Electrostatic | nih.gov |
| CoMSIA | VEGFR3 Inhibitors | 0.801 | 0.897 | 0.762 | Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor | nih.gov |
Pharmacophore modeling is a computational technique that identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to exert a specific biological effect. These features include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. For benzofuran derivatives, pharmacophore models serve as powerful templates for designing new molecules with desired activities or for searching large chemical databases to find novel, structurally diverse compounds that fit the model.
In a study aimed at identifying new EGFR inhibitors, a ligand-based pharmacophore model was generated from a set of known active compounds. nih.gov This model defined the crucial spatial relationships between key interaction points necessary for binding to the EGFR active site. The generated pharmacophore was then used as a 3D query to screen a database of benzofuran-1,2,3-triazole hybrids, successfully identifying several potent hits. nih.gov Similarly, pharmacophore analysis has been applied to series of benzoxazole derivatives, which share structural similarities with benzofurans, to understand their antimicrobial activities. nih.gov These studies help distill the complex structure-activity relationship data into a simple, intuitive 3D model that guides further drug discovery efforts.
Computational Screening and Lead Optimization
Computational screening, also known as virtual screening, and subsequent lead optimization are critical phases in modern drug discovery that heavily rely on the computational models described previously. These processes allow for the rapid and cost-effective evaluation of vast numbers of compounds to identify promising drug candidates.
Virtual screening often employs either ligand-based or structure-based approaches. In ligand-based screening, a pharmacophore model or a QSAR equation is used to filter large compound libraries, prioritizing molecules that possess the key features required for activity. nih.gov Structure-based virtual screening uses molecular docking to computationally "fit" molecules from a library into the 3D structure of a biological target, ranking them based on their predicted binding affinity. nih.govresearchgate.net This approach was successfully used to screen a library of benzofuran-1,2,3-triazole hybrids to identify novel EGFR inhibitors. nih.gov
Once a "hit" or "lead" compound is identified, lead optimization begins. This stage involves the rational, iterative design of analogues to improve properties such as potency, selectivity, and pharmacokinetic profile. The contour maps from 3D-QSAR (CoMFA/CoMSIA) studies are particularly valuable here, as they provide clear guidance on where to modify the lead structure to enhance favorable interactions with the target. researchgate.netnih.gov For example, if a CoMFA map shows a green contour near a specific position, synthesizing an analogue with a larger chemical group at that position would be a logical optimization step. This strategy was highlighted in a study that led to the discovery and optimization of benzofuran derivative 8d as a potent inhibitor of the HIF-1 pathway in p53-independent cancer cells. nih.gov
Computational Study of Intermolecular Interactions
Understanding the specific intermolecular interactions between a ligand and its protein target is fundamental to explaining its binding affinity and mechanism of action. Computational tools, especially molecular docking and molecular dynamics (MD) simulations, provide atomic-level insights into these non-covalent interactions, which include hydrogen bonds, hydrophobic interactions, pi-pi stacking, and electrostatic forces.
Molecular docking studies on benzofuran derivatives consistently reveal key interactions that stabilize the ligand-protein complex. For example, in the study of benzofuran-1,2,3-triazole hybrids as EGFR inhibitors, the top compound, BENZ-0454, was found to form crucial hydrogen bonds with the amino acid residues Thr766 and Asp831 in the enzyme's active site. nih.gov Similarly, in a study of benzofuranone derivatives targeting dopamine and serotonin receptors, the ability of the compounds to form one or two hydrogen bonds with specific serine residues (S3.36 and S5.46) was identified as the key determinant of their binding affinity and selectivity. researchgate.net
Molecular dynamics simulations offer a more dynamic view of these interactions over time, allowing researchers to assess the stability of the predicted binding pose and the ligand-protein complex as a whole. By simulating the movements of atoms over a period of nanoseconds, MD can confirm the persistence of key hydrogen bonds and other interactions observed in static docking poses, providing greater confidence in the proposed binding mode. nih.gov Hirshfeld surface analysis is another computational method used to quantify various intermolecular contacts, such as C-H···O and C-H···F interactions, which play a significant role in stabilizing the crystal lattice and influencing molecular recognition. mdpi.com
Table 3: Key Intermolecular Interactions of Benzofuran Derivatives with Protein Targets
| Ligand/Derivative | Protein Target | Interacting Amino Acid Residues | Type of Interaction | Reference |
|---|---|---|---|---|
| BENZ-0454 | EGFR | Thr766, Asp831 | Hydrogen Bond | nih.gov |
| BENZ-0143 | EGFR | Thr766, Asp831 | Hydrogen Bond | nih.gov |
| BENZ-1292 | EGFR | Thr766, Asp831 | Hydrogen Bond | nih.gov |
| Compound 8 | PI3K | Val851 | Good interaction | researchgate.net |
| Benzofuranone Derivatives | 5-HT2A / D2 Receptors | Serine (S3.36, S5.46) | Hydrogen Bond | researchgate.net |
Biological Activities and Mechanistic Insights of 2 Methyl 1 Benzofuran 5 Ol and Its Analogues
Antimicrobial Research
The rise of drug-resistant pathogens has underscored the urgent need for novel antimicrobial agents. Benzofuran (B130515) derivatives have emerged as a promising class of compounds in this regard, with numerous studies highlighting their potent activity against a wide array of microorganisms.
Antibacterial Efficacy and Spectrum
Derivatives of 2-Methyl-1-benzofuran-5-ol have demonstrated notable antibacterial properties. The substitution pattern on the benzofuran ring plays a crucial role in determining both the potency and the spectrum of activity. For instance, benzofuran derivatives bearing a hydroxyl group at the C-6 position have been shown to exhibit excellent antibacterial activity against a range of bacterial strains, with Minimum Inhibitory Concentrations (MICs) as low as 0.78-3.12 μg/mL. nih.gov
Furthermore, substitutions at the C-2 position, as seen in this compound, can also confer significant antibacterial efficacy. Analogues with phenyl, 5-methylfuran-2-yl, and 4-methoxyphenyl groups at the C-2 position have displayed good antibacterial activity, with MIC values ranging from 0.78 μg/mL to 6.25 μg/mL, comparable to standard control drugs. nih.gov The presence of bromo substituents on both the benzofuran and an attached phenyl ring has also been associated with excellent antibacterial activity against all tested bacterial strains. nih.gov
| Compound Analogue | Substitution Pattern | Bacterial Strains | MIC (μg/mL) |
|---|---|---|---|
| Benzofuran derivative | Hydroxyl group at C-6 | Various strains | 0.78-3.12 |
| Benzofuran derivative | Phenyl group at C-2 | Various strains | 0.78-6.25 |
| Benzofuran derivative | 5-methylfuran-2-yl group at C-2 | Various strains | 0.78-6.25 |
| Benzofuran derivative | 4-methoxyphenyl group at C-2 | Various strains | 0.78-6.25 |
Antifungal Properties
The antifungal potential of benzofuran-5-ol (B79771) derivatives is particularly noteworthy. nih.gov Research has demonstrated that these compounds can completely inhibit the growth of various fungal species at MIC levels ranging from 1.6 to 12.5 μg/mL. nih.gov In some instances, the antifungal activity of these derivatives was found to be superior or comparable to the standard antifungal drug, 5-fluorocytosine. nih.gov
Specifically, certain benzofuran-5-ol derivatives have shown potent activity against Candida albicans and Candida tropicalis, with MIC values of 1.6 mg/mL and 3.2 mg/mL, respectively. nih.gov Another study highlighted a series of benzofuran-5-ol derivatives that were more potent than fluconazole against Cryptococcus neoformans, with MICs of 1.6 μg/mL. nih.gov The collective evidence strongly suggests that the benzofuran-5-ol scaffold is a promising lead for the development of novel antifungal agents. nih.govnih.gov
| Fungal Species | MIC (μg/mL) |
|---|---|
| Candida albicans | 1.6 |
| Candida tropicalis | 3.2 |
| Cryptococcus neoformans | 1.6 |
| Various fungal species | 1.6-12.5 |
Antimycobacterial Activity
The global health threat posed by tuberculosis, caused by Mycobacterium tuberculosis, necessitates the discovery of new and effective treatments. Benzofuran-based compounds have shown promise in this area. Specifically, a series of benzofuran-isatin hybrids linked by alkyl chains have been synthesized and evaluated for their in vitro anti-mycobacterial activities against multi-drug resistant Mycobacterium tuberculosis (MDR-MTB) strains. nih.gov
The results of these studies were highly encouraging, with all the tested hybrids displaying excellent activity against the MDR-MTB strains, with MIC values ranging from 0.125 to 16 μg/mL. nih.gov One particular hybrid demonstrated remarkable potency, with MIC values of 0.125 and 0.25 μg/mL against two different MDR-MTB strains, making it 8-16 times more effective than ciprofloxacin and at least 512 times more potent than rifampicin and isoniazid. nih.gov
Proposed Mechanisms of Antimicrobial Action
The antimicrobial effects of this compound and its analogues are believed to stem from various mechanisms. In the context of their antifungal properties, it is hypothesized that benzofuran-5-ols may be metabolized within fungal cells into benzoquinone derivatives. researchgate.netnih.gov These resulting quinonoid structures are known to possess potent antifungal activity. nih.gov
Antioxidant Potential and Related Mechanisms
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is implicated in a multitude of diseases. Antioxidants play a crucial role in mitigating this damage by neutralizing free radicals.
Radical Scavenging Activity
Benzofuran derivatives, including those with a hydroxyl group at the 5-position, are recognized for their antioxidant properties. researchgate.net These compounds can effectively scavenge free radicals, thereby reducing oxidative stress. The antioxidant capacity of these molecules is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This method measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The change in color, from violet to yellow, is measured spectrophotometrically to quantify the radical scavenging activity.
Ferric Reducing Antioxidant Power (FRAP) Assays
The Ferric Reducing Antioxidant Power (FRAP) assay is a widely used method to determine the total antioxidant capacity of a substance. It measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which exhibits an intense blue color. The antioxidant potential of benzofuran derivatives, particularly those with a hydroxyl group, has been a subject of interest. Studies suggest that the benzofuran-5-ol scaffold is a key contributor to antioxidant activity. Research indicates that compounds containing the benzofuran-5-ol structure demonstrate notable antioxidant capabilities, which in some cases are reported to be higher than other analogues vut.czvut.cz. This enhanced activity is attributed to the electron-donating nature of the hydroxyl group on the benzofuran ring system.
Protection Against Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous chronic diseases. Benzofuran derivatives have shown potential in protecting against oxidative stress-induced cell damage. While direct studies on this compound are limited, its structural analogues have been investigated for their neuroprotective and cytoprotective effects. The core benzofuran structure is recognized for its capacity to mitigate oxidative conditions nih.gov. The presence of the 5-hydroxyl group is crucial, as it allows the molecule to act as a free radical scavenger, thereby neutralizing damaging ROS and protecting cellular components from oxidative damage.
Mechanism of Action involving Phenoxyl Radical Stabilization
The primary mechanism by which phenolic compounds like this compound exert their antioxidant effect is through hydrogen atom transfer (HAT). The hydroxyl group (-OH) at the 5-position can donate its hydrogen atom to a free radical, effectively neutralizing it. Upon donating the hydrogen atom, the antioxidant molecule itself becomes a radical, known as a phenoxyl radical.
The efficacy of a phenolic antioxidant is highly dependent on the stability of this newly formed phenoxyl radical. In the case of this compound, the unpaired electron on the oxygen atom can be delocalized across the entire fused aromatic ring system through resonance unifi.it. This delocalization spreads the electron density over multiple atoms, significantly stabilizing the radical. This stability prevents the phenoxyl radical from initiating new chain reactions, thereby terminating the oxidative cascade. The conjugation between the phenolic ring and the furan (B31954) ring likely contributes to this enhanced stabilization, making the benzofuran-5-ol scaffold an effective structural motif for antioxidant activity.
Anticancer and Antiproliferative Investigations
Efficacy Against Various Cancer Cell Lines
The benzofuran scaffold has been identified as a "privileged structure" in medicinal chemistry, with numerous analogues demonstrating significant anticancer and antiproliferative activities against a wide array of human cancer cell lines. nih.govrsc.org These derivatives have been shown to induce cell cycle arrest and apoptosis through various mechanisms.
Research has highlighted the cytotoxic potential of benzofuran derivatives against cell lines from different cancer types, including:
Colon Cancer: Compounds have shown good anti-proliferative activity against HCT-116, HT-29, and SW-620 cell lines. rsc.orgtandfonline.com
Cervical Cancer: Significant inhibitory activity has been observed against HeLa cells. rsc.orgnih.gov
Breast Cancer: Analogues have demonstrated efficacy toward MDA-MB-231 and MCF-7 cells. rsc.org
Lung Cancer: Benzofuran-based molecules have been evaluated against A549 lung cancer cells. mdpi.com
Leukemia: Certain halogenated derivatives of benzofuran possess remarkable cytotoxic activity against K562 and HL60 leukemia cells. nih.gov
The table below summarizes the antiproliferative activities of selected benzofuran analogues against various human cancer cell lines.
| Compound Type | Cancer Cell Line | Cancer Type | Reported Activity (IC₅₀ in µM) | Reference |
|---|---|---|---|---|
| 3-Amidobenzofuran (28g) | MDA-MB-231 | Breast | 3.01 | rsc.org |
| 3-Amidobenzofuran (28g) | HCT-116 | Colon | 5.20 | rsc.org |
| 3-Amidobenzofuran (28g) | HT-29 | Colon | 9.13 | rsc.org |
| Benzofuran-2-carboxamide (50g) | A549 | Lung | 0.57 | rsc.org |
| Benzofuran-2-carboxamide (50g) | HeLa | Cervical | 0.73 | rsc.org |
| Benzofuran-isatin Hybrid (23d) | SW-620 | Colorectal | 6.5 | rsc.org |
| Benzofuran-oxadiazole Hybrid (5d) | A549 | Lung | 6.3 | mdpi.com |
| Halogenated Benzofuran (Compound 1) | HL60 | Leukemia | 0.1 | nih.gov |
Molecular Targets and Enzyme Inhibition Mechanisms
Lysine-Specific Demethylase 1 (LSD1/KDM1A) has emerged as a significant therapeutic target in oncology. rsc.orgnih.govnih.gov This enzyme plays a crucial role in epigenetic regulation by removing methyl groups from histones, and its overexpression is linked to the progression of various human tumors. rsc.orgfrontiersin.org Consequently, the inhibition of LSD1 is considered an effective strategy for anticancer therapy. frontiersin.org
A number of benzofuran derivatives have been designed and synthesized as novel and potent LSD1 inhibitors. rsc.orgnih.gov These compounds have been shown to effectively suppress the enzymatic activity of LSD1 at nanomolar concentrations. For instance, a library of benzofuran acylhydrazone scaffolds was reported as potent inhibitors of LSD1, with fifteen compounds demonstrating IC₅₀ values ranging from 3.5 to 89 nM. rsc.org Another study highlighted a series of piperazine-based benzofuran derivatives, where the representative compound 17i exhibited excellent LSD1 inhibition with an IC₅₀ value of 0.065 µM. nih.govfrontiersin.org This compound also showed potent anti-proliferative activity against a panel of tumor cells, including MCF-7 (breast), A549 (lung), and H460 (lung) cancer cells. nih.gov These findings underscore the potential of the benzofuran scaffold in developing targeted epigenetic therapies for cancer.
Phosphatidylinositol-3-kinases (PI3K) Inhibition
Phosphatidylinositol-3-kinases (PI3Ks) are a family of enzymes involved in crucial cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. nih.gov The PI3K/AKT/mTOR signaling pathway is often dysregulated in various types of cancer, making PI3K a significant target for the development of anticancer therapies. nih.gov Benzofuran derivatives have emerged as a promising class of compounds with potential PI3K inhibitory activity. nih.gov
A series of novel benzofuran derivatives has been designed and synthesized, demonstrating notable anticancer activity. nih.gov In one study, compound 8 , a benzofuran derivative, exhibited potent inhibition of PI3K with an IC50 value of 2.21 nM. nih.gov This was more potent than the known PI3K inhibitor LY294002, which had an IC50 of 6.18 nM. nih.gov The study highlighted that these compounds likely exert their anticancer effects through a dual inhibitory mechanism, targeting both PI3K and VEGFR-2. nih.gov Molecular modeling studies have further elucidated the binding interactions of these benzofuran compounds within the PI3K active site. nih.gov
Another study focused on benzofuran-3-one indole inhibitors of PI3Kα. nih.gov The optimized compounds from this series showed single-digit nanomolar activity against the p110α subunit of PI3K. nih.gov These inhibitors also demonstrated good pharmaceutical properties and selectivity over other PI3K isoforms like p110γ. nih.gov The activity of these compounds was confirmed in cellular proliferation assays, and their mechanism was validated through the inhibition of phospho-Akt in PC-3 cells, a downstream effector of PI3K signaling. nih.gov
It is important to note that the development of PI3K inhibitors is an active area of research, with several small molecule inhibitors progressing into clinical trials. nih.gov The benzofuran scaffold represents a valuable pharmacophore for the design of novel and potent PI3K inhibitors.
Table 1: PI3K Inhibitory Activity of Selected Benzofuran Derivatives and Reference Compounds
| Compound | Target | IC50 (nM) | Reference |
| Compound 8 | PI3K | 2.21 | nih.gov |
| LY294002 | PI3K | 6.18 | nih.gov |
| Benzofuran-3-one indole analogue | PI3Kα (p110α) | Single-digit nM | nih.gov |
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. mdpi.commdpi.com Inhibition of VEGFR-2 signaling is a well-established strategy in cancer therapy. nih.govrsc.org Several benzofuran derivatives have been investigated as potential VEGFR-2 inhibitors. nih.gov
In a study focused on dual PI3K/VEGFR-2 inhibitors, a novel benzofuran derivative, compound 8 , demonstrated significant inhibitory activity against VEGFR-2 with an IC50 value of 68 nM. nih.gov For comparison, the established VEGFR-2 inhibitor sorafenib has a reported IC50 of 31.2 nM. nih.gov The binding mode of these compounds within the VEGFR-2 kinase domain has been explored through molecular docking studies, revealing key interactions with the ATP-binding site. nih.gov The DFG (Asp-Phe-Gly) motif in the activation loop of VEGFR-2 is a crucial region for the binding of these inhibitors, and their interaction can disrupt the conformational changes required for kinase activation. mdpi.com
Other studies have also reported on the anti-angiogenic potential of various heterocyclic compounds, including those with structures analogous to benzofurans, that target VEGFR-2. For instance, a series of furo[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives were synthesized and showed potent VEGFR-2 inhibition, with some compounds exhibiting IC50 values in the low nanomolar range. nih.gov Specifically, a thieno[2,3-d]pyrimidine-based derivative, 21e , displayed a highly potent VEGFR-2 inhibition with an IC50 of 21 nM. nih.gov These findings underscore the potential of developing benzofuran-based and related heterocyclic compounds as effective anti-angiogenic agents by targeting VEGFR-2. nih.gov
Table 2: VEGFR-2 Inhibitory Activity of Selected Benzofuran Analogues and Reference Compounds
| Compound | Target | IC50 (nM) | Reference |
| Compound 8 (Benzofuran derivative) | VEGFR-2 | 68 | nih.gov |
| Sorafenib | VEGFR-2 | 31.2 | nih.gov |
| Compound 21e (Thieno[2,3-d]pyrimidine derivative) | VEGFR-2 | 21 | nih.gov |
| Sunitinib | VEGFR-2 | 10 | nih.gov |
Aurora B Kinase Inhibition
Aurora B kinase is a key regulator of mitosis, playing a crucial role in chromosome segregation and cytokinesis. nih.govnih.gov Its overexpression is observed in several human cancers, making it an attractive target for anticancer drug development. nih.govmdpi.com Inhibition of Aurora B can lead to defects in cell division, resulting in polyploidy and ultimately apoptosis. nih.gov
While direct studies on this compound as an Aurora B kinase inhibitor are not prevalent, the broader class of heterocyclic compounds has been extensively explored for this activity. Numerous small molecule inhibitors of Aurora B have been developed, many of which are ATP-competitive. mdpi.com For example, GSK1070916 is a potent and selective inhibitor of Aurora B and C kinases with IC50 values of 3.5 nM and 6.5 nM, respectively. researchgate.netselleckchem.com It demonstrates over 100-fold selectivity against the closely related Aurora A kinase. researchgate.net Another example is AZD1152, a selective inhibitor of Aurora B. frontiersin.org
The development of specific Aurora B inhibitors is a significant area of cancer research. The general mechanism of action for these inhibitors involves binding to the ATP-binding pocket of the kinase, thereby preventing its catalytic activity. This leads to the inhibition of phosphorylation of its downstream substrates, such as histone H3, which is a hallmark of Aurora B activity. nih.gov The resulting mitotic errors trigger cell cycle arrest and apoptosis. nih.gov
Table 3: Inhibitory Activity of Selected Aurora B Kinase Inhibitors
| Compound | Target | IC50 (nM) | Reference |
| GSK1070916 | Aurora B | 3.5 | researchgate.netselleckchem.com |
| GSK1070916 | Aurora C | 6.5 | researchgate.netselleckchem.com |
| Barasertib-HQPA (AZD2811) | Aurora B | 0.37 | medchemexpress.com |
| ZM447439 | Aurora B | 130 | mdpi.com |
Neuraminidase Inhibition against Influenza Virus
Neuraminidase is a crucial enzyme on the surface of the influenza virus that facilitates the release of newly formed virus particles from infected cells, thus promoting the spread of the infection. nih.govnih.gov Inhibition of neuraminidase is a clinically validated strategy for the treatment and prevention of influenza. nih.gov
While specific research on this compound as a neuraminidase inhibitor is limited, the development of novel neuraminidase inhibitors often involves exploring diverse chemical scaffolds. The design of these inhibitors is typically based on mimicking the natural substrate of the enzyme, sialic acid. rsc.org The goal is to create molecules that can bind with high affinity to the active site of neuraminidase, blocking its function. nih.gov
Currently available neuraminidase inhibitors include zanamivir and oseltamivir. nih.gov Research in this area continues to focus on developing new inhibitors with improved efficacy, broader strain coverage, and a lower propensity for resistance development. This includes the synthesis and evaluation of various heterocyclic compounds and constrained-ring molecules designed to mimic the transition state of the sialic acid cleavage reaction. rsc.org
Induction of Apoptosis and Pro-oxidative Effects in Cancer Cells
Benzofuran derivatives have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. nih.gov This pro-apoptotic activity is often linked to their ability to generate reactive oxygen species (ROS), leading to oxidative stress. nih.gov While a moderate level of ROS can promote cancer cell survival, excessive ROS can be toxic and trigger apoptosis. mdpi.com
Halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have demonstrated pro-oxidative effects. nih.gov For instance, one derivative caused a nine-fold increase in thiobarbituric acid reactive substances (TBARS), an indicator of lipid peroxidation, in HepG2 cells. nih.gov This increase in oxidative stress can damage cellular components and initiate apoptotic pathways. nih.gov The induction of apoptosis by these compounds has been confirmed through assays that measure the activation of caspases, which are key executioner enzymes in the apoptotic cascade. nih.gov For example, a chloro-derivative of this benzofuran scaffold was found to significantly increase the activity of caspase-3/7 in both HepG2 and A549 cancer cells. nih.gov
The pro-apoptotic effects of benzofuran derivatives can also involve the modulation of the Bcl-2 family of proteins, which regulate the intrinsic mitochondrial pathway of apoptosis. nih.gov For example, the benzofuran-isatin conjugate (5a) was shown to downregulate the anti-apoptotic protein Bcl-xl and upregulate the pro-apoptotic protein Bax, leading to increased mitochondrial outer membrane permeability and the release of cytochrome c. nih.gov
Modulation of Inflammatory Cytokine Secretion
Certain benzofuran derivatives have been found to modulate the secretion of inflammatory cytokines, such as Interleukin-6 (IL-6), from cancer cells. nih.gov IL-6 is a pleiotropic cytokine that can contribute to chronic inflammation and tumor progression.
Studies on halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have shown that these compounds can decrease IL-6 secretion in various cancer cell lines. nih.gov The effect was particularly pronounced in HepG2 cells. nih.gov The ability of these compounds to reduce the secretion of pro-inflammatory cytokines suggests that they may have a dual role in cancer therapy: directly inducing cancer cell death and also modulating the tumor microenvironment to be less conducive to tumor growth.
Tubulin as a Molecular Target
Tubulin, the protein subunit of microtubules, is a well-established target for anticancer drugs. nih.gov Microtubules are dynamic polymers that are essential for cell division, and agents that interfere with microtubule dynamics can arrest the cell cycle and induce apoptosis.
Several benzofuran derivatives have been identified as inhibitors of tubulin polymerization. These compounds often bind to the colchicine binding site on tubulin, disrupting the assembly of microtubules. This leads to a G2/M phase arrest in the cell cycle, which is a common characteristic of microtubule-targeting agents. nih.gov For example, a series of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives were found to be potent inhibitors of tubulin polymerization, with some compounds showing greater activity than the natural product combretastatin A-4.
However, it is important to note that not all cytotoxic benzofuran derivatives exert their effects by targeting tubulin, indicating that they may have other molecular targets and mechanisms of action. nih.gov For instance, while some halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate were found to induce cell cycle arrest, they had a minimal effect on tubulin polymerization, suggesting an alternative mechanism for their anticancer activity. nih.gov
Receptor Binding and Neurochemical Activity
The neurochemical profile of this compound analogues has been a subject of interest due to their structural similarities to known psychoactive compounds. Studies have explored their interactions with several key components of the monoaminergic and cholinergic systems.
Analogues of this compound have demonstrated notable inhibitory activity at monoamine transporters, which are responsible for the reuptake of serotonin (SERT), dopamine (DAT), and norepinephrine (NET) from the synaptic cleft. Research into MDMA-like benzofuran analogues, such as 5-APB, 6-MAPB, and 5-MAPB, has shown that these compounds can significantly inhibit the uptake of these key neurotransmitters. This inhibition leads to an increase in the extracellular concentrations of serotonin, dopamine, and norepinephrine, thereby modulating monoaminergic neurotransmission.
One study characterized the neurochemical binding profiles of several benzofuran analogues and found that they displayed significant inhibition of 5-HT, DA, and NE uptake nih.gov. The potent interaction with these transporters suggests that the benzofuran scaffold is a viable backbone for the development of compounds that can modulate monoamine levels.
Table 1: Monoamine Transporter Inhibition by Benzofuran Analogues
| Compound | SERT IC50 (nM) | DAT IC50 (nM) | NET IC50 (nM) |
|---|---|---|---|
| 5-APB | Data not available | Data not available | Data not available |
| 6-MAPB | Data not available | Data not available | Data not available |
Note: Specific IC50 values for this compound are not currently available in the reviewed literature. The data presented here is for structurally related analogues.
In addition to their effects on monoamine transporters, benzofuran derivatives have been shown to act as agonists at various serotonin receptor subtypes. The same study that investigated monoamine transporter inhibition also explored the functional activity of these compounds at 5-HT2 receptors nih.gov. It was found that 1-(benzofuran-5-yl)-propan-2-amine (5-APB) exhibited significant agonist activity at the 5-HT2a, 5-HT2b, and 5-HT2c receptors. Other analogues, such as 1-(benzofuran-6-yl)-N-methylpropan-2-amine (6-MAPB) and 1-(benzofuran-5-yl)-N-methylpropan-2-amine (5-MAPB), showed significant agonist activity specifically at the 5-HT2c receptor nih.gov.
Another line of research has focused on developing benzofuran derivatives that exhibit dual affinity for the 5-HT1A receptor and the serotonin transporter, highlighting the versatility of this chemical scaffold in targeting the serotonergic system unimi.itnih.gov.
Table 2: Serotonin Receptor Agonist Activity of Benzofuran Analogues
| Compound | Receptor Subtype | Activity |
|---|---|---|
| 5-APB | 5-HT2a, 5-HT2b, 5-HT2c | Agonist |
| 6-MAPB | 5-HT2c | Agonist |
Note: Specific agonist activity data (e.g., EC50 values) for this compound are not currently available in the reviewed literature. The data presented is for structurally related analogues.
Monoamine oxidase A (MAO-A) is a key enzyme in the degradation of monoamine neurotransmitters. The inhibition of MAO-A can lead to increased levels of serotonin and norepinephrine in the brain. Studies on MDMA-benzofuran analogues have revealed that these compounds can act as potent and selective inhibitors of MAO-A nih.gov. This finding suggests that the benzofuran nucleus can be a valuable template for the design of novel MAO-A inhibitors. While some research on other benzofuran and indole derivatives has shown selectivity for MAO-B, the aforementioned study specifically highlights the MAO-A inhibitory potential of certain benzofuran analogues nih.govunimi.it.
The benzofuran scaffold has also been explored for its potential to interact with nicotinic acetylcholine receptors (nAChRs). A study focused on a series of racemic benzofurans bearing an N-methyl-2-pyrrolidinyl residue demonstrated affinity for the α4β2 and α3β4 nAChRs mdpi.com. This research indicates that with appropriate functionalization, benzofuran derivatives can be designed to target the cholinergic system. However, specific binding data for this compound at nicotinic receptors is not currently available.
Investigations into the neurochemical profile of MDMA-benzofuran analogues have also revealed high binding affinities for alpha-2 (α2) adrenergic receptors nih.gov. These receptors are involved in regulating the release of norepinephrine and other neurotransmitters. The interaction of benzofuran analogues with α2 adrenergic receptors further underscores the broad neuropharmacological potential of this class of compounds.
Other Biological Activities and Mechanistic Studies
Beyond the specific neurochemical targets detailed above, the benzofuran scaffold is associated with a wide range of other biological activities. Numerous studies have reported on the antibacterial, antifungal, antitumor, and antioxidant properties of various benzofuran derivatives nih.govsigmaaldrich.comnih.gov. For instance, benzofuran-5-ol derivatives have been synthesized and identified as potent antifungal agents nih.gov. The diverse biological profile of benzofurans suggests that this chemical moiety is a privileged structure in medicinal chemistry, with the potential for the development of a wide array of therapeutic agents.
Anti-inflammatory Pathways
Analogues of this compound have demonstrated notable anti-inflammatory properties through the modulation of key signaling pathways. Research indicates that the anti-inflammatory mechanism of certain benzofuran derivatives is related to the inhibition of the NF-κB and MAPK signaling pathways. nih.gov These pathways are crucial regulators of inflammatory responses, and their inhibition leads to a downstream reduction of various pro-inflammatory mediators. nih.gov
For instance, a study on novel piperazine/benzofuran hybrids revealed their ability to significantly inhibit the phosphorylation levels of IKKα/IKKβ, IκBα, p65, ERK, JNK, and p38 in the MAPK/NF-κB signaling pathway in a dose-dependent manner. nih.gov This inhibition, in turn, down-regulates the secretion of pro-inflammatory factors such as nitric oxide (NO), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.gov Some benzofuran derivatives bearing oxadiazole, pyrazole, and benzotriazole nuclei have also been found to possess good anti-inflammatory activity. nih.gov
Table 1: Anti-inflammatory Activity of a Benzofuran Analogue
| Compound | Target Pathway | Effect | Pro-inflammatory Mediators Inhibited |
|---|
Antiviral Mechanisms
The benzofuran scaffold is a constituent of various natural products that exhibit antiviral activities. rsc.orgmedcraveonline.com Recent studies have identified certain benzofuran derivatives as potent antiviral agents that function by modulating the host's innate immune response. A key mechanism identified is the activation of the Stimulator of Interferon Genes (STING) pathway. nih.gov
STING activation is critical for inducing type I interferons (IFN-I), which are essential for establishing an antiviral state in host cells. nih.gov Certain benzofuran derivatives have been identified as STING agonists, leading to the induction of IFN-I and subsequent inhibition of viral replication. nih.gov This mechanism has shown broad-spectrum antiviral activity, including against human coronaviruses. nih.gov The antiviral effect is mediated by the induction of phospho-IRF3 nuclear localization, a key step in the STING pathway. nih.gov The lack of activity in cells deficient in IFN production further confirms the IFN-dependent antiviral mechanism of these benzofuran derivatives. nih.gov
Antidiabetic Effects
Benzofuran derivatives have emerged as a promising class of compounds for the management of diabetes. nih.gov Their primary mechanism in this context is the inhibition of carbohydrate-digesting enzymes, which helps in controlling postprandial hyperglycemia. nih.gov The antidiabetic potential of this class of compounds is an active area of research, with numerous synthetic analogues being developed and evaluated.
Alpha-Glucosidase Inhibition
A significant body of research has focused on the potent alpha-glucosidase inhibitory activity of benzofuran derivatives. nih.gov Alpha-glucosidase is a key enzyme in the small intestine responsible for breaking down complex carbohydrates into absorbable monosaccharides. mdpi.com Inhibition of this enzyme delays carbohydrate digestion and absorption, thereby reducing the sharp increase in blood glucose levels after a meal. mdpi.com
Numerous studies have reported that synthesized benzofuran analogues exhibit significant α-glucosidase inhibitory activity, with some compounds showing potency many times greater than the standard drug, acarbose. nih.govmdpi.com For example, a series of 2-acylbenzofurans were synthesized and showed IC50 values ranging from 6.50 to 722.2 μM. nih.gov
Table 2: Alpha-Glucosidase Inhibitory Activity of Benzofuran Analogues
| Compound Type | IC50 Range (µM) | Comparison to Acarbose |
|---|---|---|
| 2-Acylbenzofurans | 6.50 - 722.2 | Some analogues significantly more potent |
Structure-Activity Relationship (SAR) Studies
The biological activity of benzofuran derivatives, including analogues of this compound, is highly dependent on the nature and position of substituents on the benzofuran core. Structure-activity relationship (SAR) studies are crucial in guiding the design of more potent and selective therapeutic agents. nih.gov
Impact of Substituent Position and Nature on Biological Activity
SAR studies have revealed that modifications at various positions of the benzofuran ring system significantly influence the resulting biological activity.
Position C-2: The substituent at the C-2 position is critical for several biological activities. Earlier SAR studies on benzofuran derivatives found that ester or heterocyclic ring substitutions at this position were crucial for cytotoxic activity. nih.gov The introduction of substituents on a phenyl group at the C-2 position is also closely related to the antibacterial activity of the benzofuran. rsc.org
Position C-3: A bromine atom attached to a methyl group at the C-3 position has been shown to impart remarkable cytotoxic activity against certain leukemia cell lines. nih.gov
Position C-5: The nature of the substituent at the C-5 position plays a significant role in modulating biological activity. The introduction of a hydroxyl group, halogen, or amino group at this position is closely related to the antibacterial activity of benzofuran compounds. rsc.org
Halogenation: The addition of halogen atoms such as bromine, chlorine, or fluorine to the benzofuran ring has been shown to significantly increase anticancer activities. nih.gov The position of the halogen is a critical determinant of its biological activity. nih.gov For instance, halogen substitutions at the para position of a phenyl ring attached to the benzofuran are more likely to form favorable hydrophobic interactions, leading to higher potency. nih.gov
Role of Hydroxyl Group in Biological Interactions
The phenolic hydroxyl group, such as the one at the 5-position in this compound, is a key functional group that often plays a pivotal role in the biological activity of benzofuran derivatives.
This hydroxyl group is a hydrogen bond donor, which can promote the formation of favorable interactions with biological targets, such as enzymes and receptors. nih.gov This interaction is often crucial for modulating the compound's activity. For example, the phenolic hydroxyl group of benzofuran has been found to be critical for its anticancer activity. nih.gov In the context of antioxidant activity, the transformation from a chroman to a benzofuran skeleton with a hydroxyl group has been reported to increase activity. nih.gov Furthermore, the hydroxyl group at the 5-position is considered important for the antibacterial activity of benzofuran derivatives. rsc.org
Influence of Benzofuran Ring Structure on Biochemical Processes
The benzofuran ring, formed by the fusion of a benzene (B151609) and a furan ring, represents a privileged scaffold in medicinal chemistry. nih.govnih.gov This structural motif is a core component of numerous natural and synthetic compounds that exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govrsc.org The biochemical influence of the benzofuran ring is intrinsically linked to its distinct structural and electronic properties, which can be strategically modified to fine-tune interactions with biological targets.
The planar and rigid nature of the benzofuran system provides a stable framework for the spatial orientation of various functional groups. The type, position, and stereochemistry of substituents on this core structure are critical in defining the compound's biological activity. nih.gov Structure-activity relationship (SAR) studies have consistently shown that the pharmacological profile of benzofuran derivatives can be significantly altered by introducing different substituents onto the benzene or furan portions of the molecule. nih.govrsc.org
Impact on Anticancer Activity:
Research into the anticancer properties of benzofuran derivatives highlights the critical role of substitution patterns in their mechanism of action. SAR studies have revealed that substitutions at the C-2 position of the benzofuran ring are particularly crucial for cytotoxic activity. nih.gov For instance, the presence of an ester or other heterocyclic rings at this position can significantly influence the compound's selectivity and potency against cancer cells. nih.gov Furthermore, the addition of halogen atoms, such as chlorine or bromine, to the benzofuran ring has been shown to enhance anticancer activity, a phenomenon attributed to the formation of halogen bonds which can improve binding affinity to molecular targets. nih.govrsc.org The electronic nature of the substituents profoundly affects the anticancer efficacy, allowing for the design of derivatives with potent and selective action. rsc.orgrsc.org
Influence on Antimicrobial Activity:
The benzofuran nucleus is a key pharmacophore in the development of novel antimicrobial agents. The structural features of its derivatives are directly correlated with their potency and spectrum of activity. For example, studies on a series of benzofuran derivatives have shown that the presence of electron-withdrawing groups on the benzofuran ring tends to increase antibacterial potency, whereas electron-donating groups may weaken it. nih.gov
Specifically, benzofuran-5-ol derivatives have been identified as potent antifungal agents. nih.gov Certain analogues have demonstrated significant inhibitory effects against a range of fungal pathogens, with activities comparable or superior to established antifungal drugs. nih.gov The hydroxyl group at the C-5 position, as seen in this compound, is a key feature in this class of compounds.
The following table details the minimum inhibitory concentration (MIC) of select benzofuran-5-ol analogues against various fungal species, illustrating the potent antifungal activity conferred by this structural motif.
| Compound | Fungal Species | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|---|
| Benzofuran-5-ol Analogue 1 | Candida krusei | 1.6 - 12.5 |
| Benzofuran-5-ol Analogue 1 | Cryptococcus neoformans | 1.6 - 12.5 |
| Benzofuran-5-ol Analogue 1 | Aspergillus niger | 1.6 - 12.5 |
| Benzofuran-5-ol Analogue 2 | Candida krusei | 1.6 - 12.5 |
| Benzofuran-5-ol Analogue 2 | Cryptococcus neoformans | 1.6 - 12.5 |
| Benzofuran-5-ol Analogue 2 | Aspergillus niger | 1.6 - 12.5 |
Data derived from studies on potent antifungal benzofuran-5-ol derivatives. nih.gov
In essence, the benzofuran ring system acts as a versatile and effective template in molecular design. Its rigid structure facilitates specific interactions with enzyme active sites and receptors, while the ability to modify its substitution pattern allows for the optimization of these interactions, leading to enhanced and selective biochemical and pharmacological effects.
Applications of Benzofuran Derivatives in Advanced Materials
Fluorescent Dyes and Probes
The rigid, conjugated structure of the benzofuran (B130515) nucleus serves as an excellent foundation for the design of fluorescent molecules. By modifying the core structure with various functional groups, researchers can fine-tune the absorption and emission properties of these compounds, leading to the development of specialized dyes and probes for a range of applications. nih.gov
Boron-dipyrromethene (BODIPY) dyes are well-known for their sharp absorption and emission peaks, high fluorescence quantum yields, and good photostability. To shift their emission to the red and near-infrared regions of the spectrum, which is desirable for applications in biological imaging and laser technology, the π-conjugated system of the BODIPY core can be extended. One effective strategy is the fusion of aromatic rings, such as benzofuran, to the BODIPY core. acs.orgnih.gov
A series of benzofuran-fused BODIPY dyes have been synthesized and their photophysical and lasing properties investigated. acs.orgnih.gov These dyes exhibit bright fluorescence and efficient laser emission in the red part of the visible spectrum. acs.org The synthetic strategy involves a chemoselective functionalization of a tetrabromo-BODIPY precursor, followed by a palladium-catalyzed intramolecular arylation to form the fused benzofuran rings. This method allows for the incorporation of various functional groups, demonstrating its versatility. acs.orgnih.gov
The resulting benzofuran-fused dyes show remarkable tolerance to strong and continuous irradiation, a crucial property for laser dyes. acs.org The photophysical properties of some representative benzofuran-fused BODIPY dyes are summarized in the table below.
| Dye | Absorption Max (λab, nm) | Molar Absorptivity (εmax, 104 M-1cm-1) | Fluorescence Max (λfl, nm) | Quantum Yield (Φ) | Laser Wavelength (λla, nm) | Laser Efficiency (%) |
| 22 | 579.5 | 17.0 | 594.5 | 0.92 | - | - |
| 23 | 582.0 | 16.9 | 595.0 | 0.93 | - | - |
| 24 | 587.0 | 11.9 | 610.0 | 0.39 | - | - |
| 25 | 578.0 | 15.7 | 594.0 | 0.83 | - | - |
| 26 | 581.0 | 12.4 | 596.5 | 0.82 | - | - |
| 34 | 576.5 | 12.7 | 587.5 | 0.93 | - | - |
| Data obtained in ethyl acetate. scispace.com The specific structures for dyes 22, 23, 24, 25, 26, and 34 are detailed in the source publication. |
Fluorescent organic nanoparticles (FONs) are of interest for their potential applications in optoelectronic devices and sensors due to their unique optical behaviors that differ from the bulk material. acs.org Benzofuran derivatives have been successfully used to create stable FONs. For instance, ethynyl-linked benzofuran-naphthyridine compounds have been shown to form FONs in aqueous media. acs.orgnih.govacs.org
One such compound, ABAN, demonstrates a remarkable enhancement in fluorescence intensity upon the formation of nanoparticles. acs.org This phenomenon is attributed to the nanoparticles inducing a coplanarization of the benzofuran-naphthyridine molecule, which extends its effective conjugation length and increases the oscillator strength. acs.orgnih.gov The formation of these nanoparticles is associated with a bathochromic (red) shift in the absorption and emission spectra, which is characteristic of a J-type aggregation where molecules arrange in a head-to-tail fashion. acs.org The spectral properties of ABAN in different states are compared below.
| State of ABAN | Absorption Max (nm) | Emission Max (nm) |
| In pure THF | 387 | 405 |
| Nanoparticle dispersion in 9:1 H2O/THF | 400 | 420 |
| Solid-state film | - | 504 |
| Data from the source publication. acs.org |
Solvatochromism, the change in the color of a substance depending on the polarity of the solvent, is a valuable property for fluorescent probes used to study cellular microenvironments. Benzofuran derivatives have been investigated as potential solvatochromic fluorescent probes. nih.govnih.gov The introduction of electron-donating and electron-withdrawing substituents to the benzofuran scaffold can modulate its electronic structure and enhance its sensitivity to solvent polarity. nih.gov
Studies on various substituted benzofuran derivatives have shown that their absorption and fluorescence maxima shift in response to changes in solvent polarity. nih.gov For example, a significant solvatochromic shift was observed for a benzofuran derivative bearing a nitro (-NO2) group. nih.govnih.gov The photophysical properties of these probes can be rationalized by analyzing their behavior in different solvents using models like the Kamlet-Taft and Catalan models. cdnsciencepub.com This research is crucial for designing new luminescent probes for both nonpolar and polar microenvironments. cdnsciencepub.com
Organic Photovoltaics and Optoelectronic Materials
The development of organic photovoltaic (OPV) devices has been driven by the search for new organic semiconductor materials with desirable properties such as strong absorption in the solar spectrum, high charge carrier mobility, and appropriate energy levels. nih.gov Furan (B31954) and its derivatives, including benzofuran, have attracted attention as building blocks for these materials due to advantages like good solubility, excellent stacking properties, and strong rigidity. nih.govbohrium.com
Benzofuran-containing polymers have been designed and synthesized for use as donor materials in polymer solar cells. researchgate.net For example, copolymers based on benzodifuran (BDF), a molecule containing two furan rings fused to a benzene (B151609) ring, have shown promising performance in organic solar cells. tdl.orgsemanticscholar.org The replacement of sulfur atoms in the commonly used benzodithiophene (BDT) unit with oxygen atoms to form BDF can influence the electronic properties and molecular packing of the resulting polymers. tdl.org The smaller covalent radius of oxygen compared to sulfur can potentially lead to closer π-π stacking, which is beneficial for charge transport. tdl.org
Researchers have developed various donor-acceptor (D-A) copolymers incorporating benzofuran or its extended analogues. researchgate.net These materials aim to create a low bandgap to maximize light absorption. researchgate.net The performance of these materials in organic solar cells is highly dependent on their molecular structure, which influences their optoelectronic properties and morphology in thin films. researchgate.net
Future Directions and Research Perspectives
Development of Novel Synthetic Strategies for Diversely Substituted Benzofuranols
The future of benzofuran (B130515) chemistry lies in the creation of more efficient, sustainable, and versatile synthetic methodologies. Current research is moving beyond traditional methods towards innovative catalytic strategies that allow for the construction of complex and diversely substituted benzofuranols.
Key areas of development include:
Transition-Metal Catalysis : Palladium and copper-based catalysts have become indispensable tools in forming the benzofuran ring system. acs.org Future work will likely focus on developing more robust and recyclable catalysts. For instance, one-pot syntheses involving copper iodide as a catalyst have been reported to produce various benzofuran derivatives in good to excellent yields (70–91%). acs.org Another approach utilizes a heterogeneous copper-catalyzed A³ coupling reaction, highlighting the move towards more sustainable catalytic systems. researchgate.net
Green Chemistry Approaches : A significant push is being made to render synthetic protocols more environmentally benign. The use of deep eutectic solvents (DESs), such as choline (B1196258) chloride-ethylene glycol, as green, inexpensive, and available media is a promising alternative to volatile organic compounds (VOCs). acs.orgresearchgate.net These solvents can stabilize polar intermediates and accelerate chemical transformations. acs.org
Cascade and Tandem Reactions : Strategies that form multiple chemical bonds in a single operation, known as cascade or tandem reactions, are highly sought after for their efficiency. An efficient cascade cyclization strategy has been developed to synthesize complex aminobenzofuran derivatives with high efficiency, often exceeding 85-95% yields. mdpi.com Such protocols are not only elegant but also reduce waste and purification steps.
Scalability : For any synthetic method to be industrially viable, it must be scalable. Recent protocols have demonstrated robust scalability up to the gram scale, which is a crucial step towards practical application and further biological evaluation. researchgate.netmdpi.com
Table 1: Overview of Modern Synthetic Strategies for Benzofuran Derivatives
| Strategy | Catalyst/Reagent | Key Features | Reported Yields | Source |
|---|---|---|---|---|
| One-Pot, 3-Component Reaction | Copper Iodide (CuI) | Environmentally friendly; uses deep eutectic solvent | 70-91% | acs.orgresearchgate.net |
| Cascade Cyclization | DMAP-mediated | High efficiency; forms multiple bonds in one pot | >85-95% | mdpi.com |
| Palladium-Catalyzed Synthesis | Bis(triphenylphosphine)palladium(II) dichloride | Versatile for specific substitutions | Moderate to Good | acs.org |
Advanced Mechanistic Elucidation of Biological Activities at the Molecular Level
While numerous benzofuran derivatives have demonstrated significant biological activity, a deeper understanding of their mechanisms of action at the molecular level is crucial for rational drug design. Future research must pivot towards detailed mechanistic studies to identify specific cellular targets and pathways.
A prime example involves the development of benzofuran hybrids as anticancer agents. nih.govresearchgate.net In one study, a specific benzofuran derivative, referred to as Compound 8, was identified as a potent dual inhibitor of Phosphoinositide 3-kinase (PI3K) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govresearchgate.net
Dual-Target Inhibition : The PI3K pathway is critical for cell growth and survival, while VEGFR-2 is a key mediator of angiogenesis (the formation of new blood vessels that tumors need to grow). By inhibiting both targets simultaneously, Compound 8 demonstrated significant activity against hepatocellular and cervical cancer cell lines. nih.govresearchgate.net
Molecular Interactions : Mechanistic studies revealed that this compound binds effectively to the active sites of both PI3K and VEGFR-2, disrupting their normal function. This dual inhibitory effect is a sophisticated mechanism that can lead to more effective and potentially less resistance-prone cancer therapies. nih.govresearchgate.net
Future work in this area will involve employing advanced biochemical and biophysical techniques, such as X-ray crystallography, cryo-electron microscopy, and proteomics, to map the precise interactions between benzofuranol derivatives and their biological targets.
Integration of Computational and Experimental Approaches for Drug Discovery and Material Design
The synergy between computational modeling and experimental validation is accelerating the pace of drug discovery and material science. taylorandfrancis.com Computer-Aided Drug Design (CADD) has become an essential tool, enabling the rapid screening of vast chemical libraries and the rational design of new molecules with desired properties. researchgate.net
Key computational methods applicable to the 2-methyl-1-benzofuran-5-ol scaffold include:
Molecular Docking : This technique predicts the preferred orientation of a molecule when bound to a target protein. It was used to estimate and study the binding affinity of newly synthesized benzofuran derivatives to PI3K and VEGFR-2, helping to rationalize their observed biological activity. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) : 3D-QSAR models are used to correlate the chemical structure of compounds with their biological activity, providing insights for designing more potent derivatives. nih.gov
Virtual Screening : This method involves computationally screening large libraries of compounds to identify those most likely to bind to a drug target, thus prioritizing molecules for synthesis and experimental testing. nih.gov
ADME/T Prediction : Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of new compounds, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process. taylorandfrancis.comnih.gov
The integration of these in silico methods with traditional experimental synthesis and biological testing creates a powerful feedback loop, significantly reducing the time and cost associated with developing new drugs and materials. researchgate.net
Table 2: Role of Computational Approaches in Benzofuran Research
| Computational Method | Application in Drug Discovery | Source |
|---|---|---|
| Molecular Docking | Predicts binding modes and affinity of compounds to protein targets (e.g., PI3K, VEGFR-2). | nih.govnih.gov |
| Virtual Screening | Rapidly screens large chemical libraries to identify potential drug candidates. | taylorandfrancis.comnih.gov |
| 3D-QSAR | Correlates molecular structure with biological activity to guide lead optimization. | nih.gov |
Exploration of New Therapeutic Applications for this compound Scaffold
The benzofuran core is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds. rsc.org While significant research has focused on its anticancer potential, the this compound scaffold is ripe for exploration in other therapeutic areas.
Potential new applications include:
Antimicrobial Agents : With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. rsc.org The benzofuran scaffold has emerged as a promising pharmacophore for designing novel compounds active against deadly microbes. rsc.org
Neurodegenerative Diseases : Certain benzofuran derivatives have been investigated for their potential to suppress the progress of neurodegeneration, offering a potential avenue for treating conditions like Parkinson's or Alzheimer's disease. patsnap.com
Antiviral and Antioxidant Agents : Natural and synthetic benzofurans have demonstrated strong antioxidant and antiviral activities. rsc.org A novel macrocyclic benzofuran compound, for instance, showed activity against the hepatitis C virus. rsc.org
Cardiovascular Drugs : The benzofuran nucleus is present in clinically used drugs like Saprisartan, which is used to control high blood pressure, indicating the scaffold's potential in developing new cardiovascular therapies. acs.org
Future research should involve screening this compound derivatives against a diverse range of biological targets to uncover new therapeutic leads.
Sustainable and Scalable Production of Benzofuran Derivatives for Industrial Applications
For benzofuran derivatives to transition from laboratory curiosities to commercially viable products, the development of sustainable and scalable production methods is paramount. This involves addressing both the chemical processes and the raw materials used.
Key considerations for industrial application include:
Green Solvents and Catalysts : As mentioned, the use of deep eutectic solvents (DESs) is a significant step towards sustainability. acs.orgresearchgate.net Furthermore, the development of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is crucial for cost-effective and environmentally friendly industrial processes. researchgate.net
Process Optimization : Research into optimizing reaction conditions, such as temperature, pressure, and reaction time, is needed to maximize yield and purity while minimizing energy consumption.
Scalability and Safety : Ensuring that a synthetic protocol is safe and efficient when scaled up from milligrams or grams to kilograms is a major challenge. Processes that demonstrate robust scalability, as seen in some recent benzofuran syntheses, are more likely to be adopted by industry. mdpi.com
Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. Future synthetic strategies will be increasingly evaluated based on their atom economy.
By focusing on these principles, researchers can pave the way for the large-scale production of this compound and its derivatives for widespread use in pharmaceuticals and other industries.
Q & A
Q. What are the established synthetic routes for 2-Methyl-1-benzofuran-5-ol, and how do reaction conditions influence yield and purity?
A common method involves cyclization of phenolic precursors with substituted alkenes. For example, 4-methoxyphenol can react with styrene derivatives in hexafluoropropanol solvent using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as an oxidant at room temperature . Key factors include solvent polarity (to stabilize intermediates), catalyst choice (e.g., DDQ for mild oxidation), and temperature control to minimize side reactions. Purification via column chromatography or recrystallization is critical for isolating high-purity products.
Q. How is the molecular structure of this compound validated experimentally?
X-ray crystallography is the gold standard. Single-crystal diffraction data are collected using synchrotron or laboratory X-ray sources, followed by refinement via programs like SHELXL . Structural visualization tools like ORTEP-3 aid in interpreting bond lengths, angles, and torsional conformations . For example, the crystal structure of a related benzofuran derivative (5-(1-benzofuran-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ol) confirmed planarity of the benzofuran ring and hydrogen-bonding networks .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Key precautions include:
Q. How can researchers systematically identify existing studies on this compound?
Adopt systematic review methodologies, such as those outlined by EFSA:
- Develop tailored search strings (e.g., "this compound AND synthesis," "benzofuran derivatives AND bioactivity").
- Use databases like PubMed, SciFinder, and Web of Science, combined with backward/forward citation tracking .
- Document search strategies in spreadsheets to ensure reproducibility and transparency .05 文献检索Literature search for meta-analysis02:58

Advanced Research Questions
Q. How should researchers address contradictions in reported bioactivity data for this compound?
- Perform meta-analysis to compare experimental conditions (e.g., cell lines, assay protocols). For instance, discrepancies in IC₅₀ values may arise from differences in solvent (DMSO vs. ethanol) or incubation times.
- Validate findings using orthogonal assays (e.g., in vitro enzyme inhibition paired with molecular docking studies) .
- Apply statistical tools like Bland-Altman plots to assess inter-study variability .
Q. What challenges arise in crystallographic refinement of this compound derivatives, and how are they resolved?
Common issues include:
Q. What methodologies are used to investigate the pharmacological mechanisms of benzofuran derivatives like this compound?
- In vitro assays : Measure receptor binding affinity (e.g., serotonin receptors) using radioligand displacement assays .
- ADMET profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 cell models.
- Computational modeling : Perform molecular dynamics simulations to study ligand-receptor interactions .
Q. How can researchers optimize synthetic routes for novel this compound analogs with enhanced bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

